GSK1820795A
Description
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Properties
Molecular Formula |
C35H34N8 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole |
InChI |
InChI=1S/C35H34N8/c1-3-5-21-42-32-13-9-8-12-31(32)36-35(42)26-18-19-30-29(23-26)33(43(39-30)20-4-2)22-24-14-16-25(17-15-24)27-10-6-7-11-28(27)34-37-40-41-38-34/h6-19,23H,3-5,20-22H2,1-2H3,(H,37,38,40,41) |
InChI Key |
XRXMDDDFTLKJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC4=C(N(N=C4C=C3)CCC)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Origin of Product |
United States |
Foundational & Exploratory
GSK1820795A: A Technical Guide to its Mechanism of Action as a GPR132 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a synthetic compound identified as a selective antagonist of the G-protein coupled receptor 132 (GPR132), also known as G2A. Structurally, it is an analog of telmisartan and exhibits a multi-faceted pharmacological profile, also acting as an angiotensin II receptor antagonist and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with GPR132, and details the experimental methodologies used to characterize this interaction.
Core Mechanism of Action: GPR132 Antagonism
The primary mechanism of action of this compound is the blockade of the GPR132 receptor. GPR132 is activated by various endogenous lipid ligands, particularly N-acylamides such as N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly). This compound competitively inhibits the activation of GPR132 by these agonists.
Signaling Pathways
GPR132 activation is known to couple to Gαi proteins, leading to downstream signaling cascades that can include the modulation of cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway. By blocking the receptor, this compound prevents these downstream effects.
Caption: Antagonistic action of this compound on the GPR132 signaling pathway.
Quantitative Data
The antagonistic potency of this compound has been quantified in various functional assays. The following table summarizes the available data on its activity at the human GPR132 receptor.
| Parameter | Agonist | Assay Type | Cell Line | Value | Reference |
| pA2 | SB-583831 | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | 7.2 | [1] |
| pIC50 | N-Palmitoylglycine (NPGly) | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |
| pIC50 | N-Linoleoylglycine (NLGly) | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |
| pIC50 | Linoleamide | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |
Experimental Protocols
The characterization of this compound as a GPR132 antagonist involved several key in vitro experiments.
Yeast-based Functional Assay
This assay measures the activation of a G-protein-coupled signaling pathway in yeast genetically engineered to express the human GPR132 receptor.
Methodology:
-
Yeast Strain: Saccharomyces cerevisiae strain expressing human GPR132a and a β-galactosidase reporter gene under the control of a pheromone-responsive promoter.
-
Culture: Yeast cells are cultured in selective media to maintain plasmid expression.
-
Assay Procedure:
-
Yeast cells are incubated with varying concentrations of a GPR132 agonist (e.g., NPGly, NLGly, linoleamide, or SB-583831) in the presence or absence of different concentrations of this compound.
-
Following incubation, cells are lysed to release the β-galactosidase enzyme.
-
A chromogenic substrate for β-galactosidase (e.g., CPRG) is added, and the color change is measured spectrophotometrically to quantify enzyme activity.
-
-
Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are used to determine the potency of this compound, often through Schild analysis to determine the pA2 value.[1]
Caption: Workflow for the yeast-based functional assay.
β-Arrestin Association Assay
This assay quantifies the recruitment of β-arrestin to the GPR132 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
Methodology:
-
Cell Line: HEK293 cells stably co-expressing human GPR132a tagged with a Prolink™ tag and a β-arrestin-β-galactosidase enzyme acceptor fusion protein.
-
Assay Principle: Based on the Enzyme Fragment Complementation (EFC) technology. Agonist binding to GPR132 induces β-arrestin recruitment, bringing the two β-galactosidase fragments into close proximity, forming an active enzyme.
-
Assay Procedure:
-
Cells are plated in a 384-well format.
-
Cells are treated with a GPR132 agonist in the presence or absence of this compound.
-
A substrate solution containing the chemiluminescent substrate for β-galactosidase is added.
-
-
Data Analysis: The luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured. The inhibitory effect of this compound is determined by the reduction in the agonist-induced luminescence.[1]
Caption: Workflow for the β-arrestin association assay.
Ancillary Pharmacological Activities
In addition to its primary action on GPR132, this compound possesses other notable pharmacological activities.
Angiotensin II Receptor Antagonism
This compound is an analog of telmisartan, a known angiotensin II receptor blocker (ARB). It exhibits potent antagonism at the angiotensin II type 1 (AT1) receptor.[1]
Partial PPARγ Agonism
This compound also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Caption: Multi-target profile of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the GPR132 receptor. Its primary mechanism of action is the selective antagonism of GPR132, thereby inhibiting the signaling cascades initiated by endogenous N-acylamide ligands. The compound's additional activities as an angiotensin II receptor antagonist and a partial PPARγ agonist should be considered when interpreting experimental results. The detailed experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader role of GPR132 in health and disease.
References
GSK1820795A: A Selective Antagonist of the Human G-Protein Coupled Receptor 132 (hGPR132a)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, inflammation, and cancer. The development of selective pharmacological tools is crucial for elucidating the precise roles of GPR132 and for validating its potential as a drug target. This technical guide provides a comprehensive overview of GSK1820795A, a selective antagonist of the human GPR132a receptor. This document details the quantitative pharmacology, experimental methodologies, and known signaling pathways associated with GPR132a, serving as a resource for researchers in pharmacology, cell biology, and drug discovery.
Quantitative Data Summary
The pharmacological activity of this compound has been characterized through various in vitro functional assays. The following tables summarize the key quantitative data regarding its antagonist potency and selectivity.
Table 1: Antagonist Activity of this compound at hGPR132a
| Agonist | Assay Type | Effect of this compound | Antagonism Type | pA2 | Reference |
| SB-583831 | Yeast Functional Assay | Concentration-dependent rightward shift of the agonist concentration-response curve | Competitive | 8.0 | [1] |
| N-Palmitoylglycine (NPGly) | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |
| N-Linoleoylglycine (NLGly) | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |
| Linoleamide | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |
Note: The Schild regression for this compound against the agonist SB-583831 yielded a linear plot with a slope not significantly different from unity, indicative of competitive antagonism. In contrast, against endogenous N-acylamide agonists, this compound displayed a non-competitive mode of action.
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Activity | pIC50 | Reference |
| Angiotensin AT1 Receptor | Not specified | Antagonist | 8.2 ± 0.13 | [1] |
| Free Fatty Acid Receptor 2 (FFA2) | Yeast Functional Assay | No significant antagonism | - | [1] |
Note: this compound is a telmisartan analogue and retains potent antagonistic activity at the angiotensin AT1 receptor. It did not, however, show antagonistic activity at the free fatty acid receptor FFA2, indicating a degree of selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of experimental findings. The following are the key experimental protocols used in the characterization of this compound.
Yeast Functional Assay for hGPR132a Antagonism
This assay utilizes a genetically modified yeast strain expressing the human GPR132a receptor coupled to a G-protein-linked pheromone response pathway.
-
Yeast Strain: A modified Saccharomyces cerevisiae strain engineered to express hGPR132a.
-
Assay Principle: Activation of hGPR132a by an agonist initiates a downstream signaling cascade, leading to the expression of a reporter gene (e.g., β-galactosidase). Antagonists will inhibit this response.
-
Protocol:
-
Prepare a suspension of the yeast strain in an appropriate assay buffer.
-
Dispense the yeast suspension into a 96-well or 384-well microplate.
-
Add this compound at various concentrations to the wells and pre-incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Add a fixed concentration of the agonist (e.g., NPGly, NLGly, linoleamide, or SB-583831) to the wells.
-
Incubate the plate at 30°C for a defined period to allow for receptor activation and reporter gene expression.
-
Lyse the yeast cells and add a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).
-
Measure the absorbance at a specific wavelength to quantify the reporter enzyme activity.
-
Data Analysis: Plot the agonist response against the agonist concentration in the presence and absence of different concentrations of this compound. For competitive antagonism, perform a Schild analysis to determine the pA2 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132a receptor, a key event in GPCR desensitization and signaling.
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) co-expressing hGPR132a and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).
-
Assay Principle: Ligand-induced activation of hGPR132a promotes the translocation of β-arrestin from the cytoplasm to the receptor at the cell membrane. This interaction can be detected using various methods, such as enzyme complementation or fluorescence resonance energy transfer (FRET).
-
Protocol (Enzyme Complementation Example):
-
Plate the engineered cells in a microplate and allow them to adhere.
-
Add this compound at various concentrations and pre-incubate.
-
Add a fixed concentration of a GPR132a agonist.
-
Incubate the plate to allow for β-arrestin recruitment.
-
Add the detection reagents, including the substrate for the complemented enzyme.
-
Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of agonist-induced β-arrestin recruitment against the antagonist concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GPR132 signaling pathway, the experimental workflow for antagonist characterization, and the logical framework for targeting GPR132a.
References
An In-Depth Technical Guide to the Partial PPARγ Agonist Activity of GSK1820795A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a novel synthetic compound identified as a potent dual-acting agent with selective angiotensin II type 1 (AT1) receptor antagonist and partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activities.[1][2] As a selective PPARγ modulator (SPPARγM), this compound holds therapeutic potential for metabolic disorders such as type 2 diabetes by offering the prospect of insulin sensitization with a reduced side-effect profile compared to full PPARγ agonists.[1] This technical guide provides a comprehensive overview of the partial PPARγ agonist activity of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
The partial agonist activity of this compound on the PPARγ receptor has been quantified through a series of in vitro assays. The key data are summarized in the table below, with comparisons to the full agonist rosiglitazone where applicable.
| Parameter | This compound (Compound 38) | Rosiglitazone (Full Agonist) | Assay Type | Reference |
| EC50 | 0.25 µM | Not explicitly stated in the primary reference for direct comparison | PPARγ Transactivation Assay | [1] |
| Maximal Activation | 40% | 100% (by definition) | PPARγ Transactivation Assay | [1] |
| AT1 Receptor Antagonism (IC50) | 0.006 µM | Not Applicable | Radioligand Binding Assay | [1] |
Signaling Pathway of PPARγ Activation
This compound, as a partial agonist, binds to the ligand-binding domain (LBD) of PPARγ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in glucose and lipid metabolism. The partial agonism of this compound suggests a differential coactivator recruitment profile compared to full agonists, which is thought to contribute to its distinct biological effects.
Experimental Protocols
The characterization of this compound's partial PPARγ agonist activity involves several key experimental assays. The generalized protocols for these assays are detailed below.
PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a promoter with PPREs. Activation of PPARγ by a ligand leads to the expression of luciferase, and the resulting luminescence is measured.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection: HEK293T or a similar suitable cell line is cultured in appropriate media. Cells are seeded into 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After a 24-hour incubation period to allow for plasmid expression, the culture medium is replaced with a medium containing various concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for 16-24 hours.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The luminescence, which is proportional to the amount of expressed luciferase, is measured using a luminometer.
-
Data Analysis: The data are normalized to the vehicle control, and dose-response curves are generated to determine the EC50 and the maximal activation relative to the full agonist.
Coactivator Recruitment Assay (TR-FRET)
This assay measures the ligand-dependent interaction between the PPARγ LBD and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore-labeled PPARγ LBD and an acceptor fluorophore-labeled coactivator peptide. Ligand binding to the LBD induces a conformational change that promotes this interaction, resulting in a FRET signal.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation: Recombinant GST-tagged PPARγ-LBD and a biotinylated coactivator peptide (e.g., from SRC1 or PGC-1α) are used. The donor fluorophore (e.g., terbium cryptate) is conjugated to an anti-GST antibody, and the acceptor fluorophore (e.g., d2) is conjugated to streptavidin.
-
Assay Setup: In a 384-well plate, this compound at various concentrations is incubated with the PPARγ-LBD-donor complex and the coactivator-acceptor complex in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for coactivator recruitment.
In Vivo Efficacy Studies in Zucker fa/fa Rats
These studies assess the effect of this compound on metabolic parameters in a genetic model of obesity and insulin resistance.[1]
Principle: Zucker fa/fa rats exhibit hyperlipidemia, hyperinsulinemia, and hyperglycemia. The efficacy of this compound is evaluated by measuring its effect on plasma glucose and triglyceride levels after oral administration.
Workflow Diagram:
Detailed Methodology:
-
Animal Model: Male Zucker fa/fa rats are used. The animals are housed under standard conditions and allowed to acclimate before the study begins.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally by gavage at a specified dose (e.g., 30 mg/kg) once daily for a defined period (e.g., 14 days). A control group receives the vehicle only.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline and at the end of the treatment period. Plasma is separated, and glucose and triglyceride levels are measured using standard biochemical assays.
-
Data Analysis: The changes in metabolic parameters in the this compound-treated group are compared to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound is a promising dual-activity compound with well-characterized partial PPARγ agonist properties. Its ability to modulate PPARγ signaling to a submaximal level, as demonstrated by in vitro transactivation and coactivator recruitment assays, suggests a potential for achieving therapeutic benefits in metabolic diseases with an improved safety profile. The in vivo efficacy in a relevant animal model of insulin resistance further supports its potential for clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PPARγ modulators.
References
GSK1820795A: A Technical Guide to a Multi-Target Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique pharmacological profile, acting as a modulator of three distinct and important biological targets: G protein-coupled receptor 132 (GPR132), Angiotensin II type 1 (AT1) receptor, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Discovery and Chemical Properties
This compound, also referred to as compound 38 in initial discovery literature, was identified as a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged from research focused on developing dual-acting angiotensin II antagonists and partial PPARγ agonists.
Chemical Structure:
Caption: Chemical Structure of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized across its three known targets. The following tables summarize the key quantitative data from the scientific literature.
Table 1: GPR132 Antagonist Activity
| Agonist | pIC50 | Reference |
| N-palmitoylglycine (NPGly) | ~6.0 | [1] |
| N-linoleoylglycine (NLGly) | ~6.0 | [1] |
| Linoleamide | ~6.0 | [1] |
| SB-583831 | Not Determined | [1] |
Table 2: Angiotensin II Type 1 (AT1) Receptor Antagonist Activity
| Assay Parameter | Value | Reference |
| IC50 | 0.006 µM | [2] |
| pIC50 | 8.2 ± 0.13 | [1] |
Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Partial Agonist Activity
| Assay Parameter | Value | Reference |
| EC50 | 0.25 µM | [2] |
| Maximum Agonist Effect | 40% | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the characterization of this compound.
GPR132 Antagonist Activity Assay (Yeast-Based β-Galactosidase Reporter Assay)
This assay utilizes a yeast strain co-expressing human GPR132a and a β-galactosidase reporter gene under the control of a yeast signaling pathway responsive to GPR132a activation.
-
Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with expression vectors for human GPR132a and the β-galactosidase reporter.
-
Assay Procedure:
-
Yeast cells are cultured to mid-log phase in selective media.
-
Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the presence of varying concentrations of this compound or vehicle control.
-
Following incubation, the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
The absorbance is read at 420 nm, and the antagonist activity of this compound is determined by the reduction in agonist-induced β-galactosidase expression.
-
Caption: Experimental Workflow for GPR132 Antagonist Assay.
AT1 Receptor Antagonist Activity Assay (NFAT-Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to inhibit Angiotensin II-induced activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.
-
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an expression vector for the human AT1 receptor and a luciferase reporter construct driven by an NFAT-responsive promoter.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or vehicle control.
-
After a pre-incubation period, cells are stimulated with a sub-maximal concentration of Angiotensin II.
-
Following stimulation, the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The antagonist activity is quantified as the inhibition of Angiotensin II-induced luciferase expression.
-
PPARγ Partial Agonist Activity Assay (Coactivator Recruitment Assay)
This biochemical assay assesses the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents: Recombinant purified PPARγ LBD and a fluorescently labeled coactivator peptide (e.g., from the SRC/p160 family).
-
Assay Procedure:
-
The PPARγ LBD is incubated with varying concentrations of this compound or a reference full agonist (e.g., rosiglitazone) in a microplate.
-
The fluorescently labeled coactivator peptide is then added to the wells.
-
The interaction between the LBD and the coactivator is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
-
The partial agonist activity of this compound is determined by its ability to induce a response that is a fraction of the maximal response achieved with the full agonist.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: GPR132 Signaling Pathway Modulation.
Caption: AT1 Receptor Signaling Pathway Modulation.
Caption: PPARγ Signaling Pathway Modulation.
Synthesis
A specific, detailed synthesis for this compound has not been published in the primary literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be synthesized through various established methods, followed by N-alkylation with the appropriate biphenylmethyl bromide intermediate.
References
The Role of GSK1820795A in Blocking N-acylamide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylamides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes. Their signaling is mediated through various receptors and metabolic enzymes. A key player in the N-acylamide signaling network is the G protein-coupled receptor 132 (GPR132), also known as G2A. This receptor has been identified as a target for several endogenous N-acylamides, including N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly)[1][2][3]. Understanding the modulation of this signaling pathway is of significant interest for therapeutic development. GSK1820795A, a telmisartan analog, has emerged as a selective antagonist of the human GPR132a (hGPR132a) receptor, offering a valuable tool to probe the function of this receptor and a potential lead for drug discovery[1][2][4]. This technical guide provides an in-depth overview of the role of this compound in blocking N-acylamide signaling, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action: Antagonism of the GPR132 Receptor
This compound functions as a selective antagonist at the hGPR132a receptor. It effectively blocks the activation of the receptor by various N-acylamide agonists. Studies have demonstrated that this compound inhibits the signaling induced by N-palmitoylglycine (NPGly), N-linoleoylglycine (NLGly), linoleamide, and the synthetic agonist SB-583831 in yeast cells engineered to express hGPR132a[4][5]. The antagonism by this compound has been shown to be concentration-dependent[5].
The downstream signaling of GPR132 upon activation by N-acylamides is thought to involve Gαi and potentially Gαq protein pathways[1][6]. Activation of GPR132 can lead to subsequent cellular responses such as calcium mobilization and β-arrestin recruitment[1][7]. This compound effectively blocks these downstream events, thereby inhibiting the physiological effects mediated by N-acylamide activation of GPR132.
Quantitative Data
The potency of this compound as a GPR132 antagonist has been characterized using various in vitro assays. The following table summarizes the available quantitative data.
| Parameter | Value | Assay System | Reference |
| pIC50 (β-arrestin recruitment) | 7.8 ± 0.22 | HEK293 cells expressing hGPR132a | [1] |
| pIC50 (Angiotensin AT1 antagonism) | 8.2 ± 0.13 | CHO cells expressing human angiotensin AT1 | [1] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: N-acylamide signaling pathway via GPR132 and its blockade by this compound.
Caption: Experimental workflow for the yeast-based GPCR antagonist assay.
Caption: Workflow for the β-arrestin recruitment assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to characterize the antagonist activity of this compound at the GPR132 receptor.
Yeast-based GPCR Activation Assay
This assay is used to determine the functional activity of ligands at a specific GPCR expressed in a genetically modified yeast strain.
-
Yeast Strain: Saccharomyces cerevisiae strain engineered to express human GPR132a (hGPR132a). The yeast's endogenous pheromone signaling pathway is coupled to a reporter gene (e.g., GFP or HIS3), allowing for a measurable output upon receptor activation[8][9][10].
-
Procedure:
-
Culture the engineered yeast strain in an appropriate selective medium.
-
Plate the yeast cells into a 96-well microplate.
-
Add varying concentrations of the N-acylamide agonist (e.g., NPGly, NLGly) with or without different concentrations of this compound.
-
Incubate the plate under appropriate conditions to allow for receptor activation and reporter gene expression.
-
Measure the reporter signal (e.g., fluorescence for GFP, or growth in histidine-deficient medium for HIS3).
-
Analyze the data by plotting dose-response curves to determine the effect of this compound on the agonist's potency and efficacy.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Line: A mammalian cell line, such as HEK293, is used. These cells are engineered to stably express hGPR132a and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment)[11][12][13].
-
Principle: Upon agonist binding to the GPCR, β-arrestin is recruited to the receptor. In this assay, the recruitment brings two parts of a reporter enzyme into proximity, leading to a measurable signal (e.g., luminescence or fluorescence)[13][14].
-
Procedure:
-
Plate the engineered HEK293 cells in a 384-well plate and culture overnight.
-
Add the N-acylamide agonist at a concentration that elicits a submaximal response (e.g., EC80), along with a range of concentrations of this compound.
-
Incubate the plate for a specified time to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the resulting signal using a luminometer or fluorometer.
-
Calculate the pIC50 value for this compound by fitting the data to a four-parameter logistic equation.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq-coupled GPCR activation.
-
Cell Line: A suitable cell line, such as Rat Basophilic Leukemia (RBL) cells, stably expressing hGPR132a is used[7].
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Add the N-acylamide agonist in the presence or absence of this compound.
-
Measure the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium.
-
Analyze the data to determine if this compound can block the agonist-induced calcium mobilization.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the GPR132 receptor in N-acylamide signaling. Its selective antagonist activity allows for the specific interrogation of this pathway in various physiological and pathological contexts. The quantitative data on its potency and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of lipid signaling and GPCR pharmacology. Further investigation into the in vivo effects of this compound will be crucial in determining its therapeutic potential.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) N ‐Palmitoylglycine and Other N ‐acylamides Activate [research.amanote.com]
- 3. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast [bio-protocol.org]
- 9. Yeast assays for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A yeast screening method to decipher the interaction between the adenosine A2B receptor and the C-terminus of different G protein α-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Downstream Signaling Pathways Affected by GSK1820795A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1820795A is a synthetic compound identified as a multi-target modulator, exhibiting antagonist activity at the G-protein coupled receptor 132 (GPR132) and the angiotensin II type 1 (AT1) receptor, alongside partial agonist activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the downstream signaling pathways anticipated to be affected by this compound based on its known molecular targets. The guide includes detailed experimental protocols for assessing the activity of such a compound and visualizes the core signaling cascades using Graphviz diagrams. While specific quantitative data on the downstream effects of this compound are limited in publicly available literature, this document synthesizes the expected pathway modulations based on the established roles of its targets.
Introduction
This compound is a telmisartan analog with a complex pharmacological profile, acting on three distinct and significant signaling hubs: GPR132, the renin-angiotensin system, and the PPARγ network. Understanding the downstream consequences of modulating these pathways is crucial for elucidating the compound's potential therapeutic applications and off-target effects. This guide will delve into the individual signaling cascades associated with each target and the predicted impact of this compound's antagonistic or partial agonistic action.
Molecular Targets and Downstream Signaling
GPR132 (G2A) Antagonism
GPR132, also known as G2A, is a proton-sensing G-protein coupled receptor implicated in inflammation, immune responses, and cell proliferation. Its activation is linked to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Expected Downstream Effects of this compound (as a GPR132 antagonist):
-
Modulation of cAMP Levels: GPR132 activation can influence adenylyl cyclase activity, leading to changes in intracellular cAMP concentration. As an antagonist, this compound would be expected to block these effects, thereby preventing the downstream signaling events mediated by cAMP-dependent protein kinase A (PKA).
-
Inhibition of MAPK Signaling: GPR132 activation has been shown to trigger the MAPK/ERK pathway, which is pivotal for cell growth and differentiation. This compound would likely inhibit the phosphorylation and activation of key kinases in this pathway, such as MEK and ERK.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The AT1 receptor is a key component of the renin-angiotensin system, mediating the vasoconstrictive and salt-retaining effects of angiotensin II. Blockade of this receptor is a well-established therapeutic strategy for hypertension.
Expected Downstream Effects of this compound (as an AT1 receptor antagonist):
-
Inhibition of Gq/11 Signaling: The AT1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This compound would inhibit this, preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing intracellular calcium release and protein kinase C (PKC) activation. This ultimately leads to vasodilation.
-
Downregulation of MAPK and other Kinase Pathways: AT1 receptor activation can transactivate growth factor receptors like the EGFR, leading to the activation of downstream kinases including Akt, p70 S6 kinase, and p38 MAPK.[1] As an antagonist, this compound would suppress these pro-hypertrophic and pro-inflammatory signaling pathways.
PPARγ Partial Agonism
PPARγ is a nuclear receptor that acts as a transcription factor regulating gene expression, particularly in genes involved in glucose and lipid metabolism, and inflammation. Partial agonists of PPARγ aim to retain the therapeutic insulin-sensitizing effects while minimizing the side effects associated with full agonists.
Expected Downstream Effects of this compound (as a PPARγ partial agonist):
-
Transcriptional Regulation of Target Genes: Upon binding this compound, PPARγ would form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would lead to a moderate induction of genes involved in insulin sensitization, such as those promoting adipocyte differentiation and glucose uptake, and repression of pro-inflammatory genes.[2]
-
Modulation of Metabolic and Inflammatory Pathways: Through the altered expression of its target genes, this compound is expected to influence broader metabolic pathways, such as improving insulin signaling (potentially via the PI3K/Akt pathway) and reducing inflammation.
Quantitative Data Summary
As of the latest available information, specific quantitative data on the downstream signaling effects of this compound is not extensively published. The table below summarizes the known quantitative parameters for its direct target interactions.
| Target | Activity | Parameter | Value | Reference |
| hGPR132a | Antagonist | pIC50 (β-arrestin recruitment) | 7.8 ± 0.22 | [3] |
| Angiotensin AT1 Receptor | Antagonist | pIC50 | Comparable to telmisartan (8.2 ± 0.13) | [3] |
| PPARγ | Partial Agonist | EC50 / Fold Activation | Not publicly available | - |
Detailed Experimental Protocols
The following are representative, detailed protocols for assays that would be used to characterize the downstream effects of a compound like this compound.
GPR132 Antagonism: cAMP Measurement Assay
Objective: To quantify the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing GPR132.
Materials:
-
HEK293 cells stably expressing human GPR132.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GPR132 agonist (e.g., N-palmitoylglycine).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture GPR132-expressing HEK293 cells to ~80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Incubation: Add 2.5 µL of the this compound dilutions to the cell plates and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 2.5 µL of the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC50 value.
AT1 Receptor Antagonism: MAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on angiotensin II-induced phosphorylation of ERK1/2.
Materials:
-
Vascular smooth muscle cells (VSMCs).
-
Cell culture medium.
-
Angiotensin II.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation: Culture VSMCs to confluency and then serum-starve for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with angiotensin II (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
PPARγ Partial Agonism: Luciferase Reporter Gene Assay
Objective: To quantify the partial agonist activity of this compound on PPARγ-mediated transcription.
Materials:
-
Host cell line (e.g., HEK293T).
-
Expression vector for human PPARγ.
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
This compound.
-
Full PPARγ agonist (e.g., rosiglitazone).
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the full agonist for 24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Determine the EC50 and the maximal activation as a percentage of the response to the full agonist.
Conclusion
This compound presents a unique pharmacological profile by simultaneously modulating GPR132, the AT1 receptor, and PPARγ. Its antagonistic effects on GPR132 and the AT1 receptor are expected to inhibit pro-inflammatory and pro-hypertensive signaling pathways, respectively. Concurrently, its partial agonism on PPARγ is anticipated to confer benefits in metabolic regulation. The comprehensive characterization of its downstream signaling effects through the experimental approaches outlined in this guide will be essential to fully understand its therapeutic potential and to develop a clear picture of its cellular mechanism of action. Further research is warranted to generate specific quantitative data on the downstream signaling events modulated by this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A radioreceptor assay for the analysis of AT1-receptor antagonists. Correlation with complementary LC data reveals a potential contribution of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK1820795A Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a potent and selective antagonist of the human G-protein coupled receptor 132 (hGPR132a), also known as G2A.[1] In addition to its primary target, this compound, a telmisartan analog, also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ) and an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This multifaceted pharmacological profile makes this compound a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of new therapeutics.
These application notes provide an overview of the cellular assays used to characterize the activity of this compound, including detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation
The following tables summarize the in vitro cellular activities of this compound across its known targets.
Table 1: Antagonistic Activity of this compound on hGPR132a
| Target | Assay Type | Cell Line | Measured Parameter | Value (µM) |
| hGPR132a | Functional Antagonism | Yeast | IC50 | 0.006 |
Table 2: Partial Agonist Activity of this compound on PPARγ
| Target | Assay Type | Cell Line | Measured Parameter | Value (µM) |
| Human PPARγ | Transactivation | CHO | EC50 | 0.25 |
| Mouse PPARγ | Transactivation | CV-1 | EC50 | 0.27 |
Table 3: Antagonistic Activity of this compound on Angiotensin II AT1 Receptor
| Target | Assay Type | Cell Line | Measured Parameter | Value |
| Human Angiotensin II AT1 Receptor | Functional Antagonism | CHO | pIC50 | 8.2 |
Signaling Pathways and Experimental Workflows
GPR132a Signaling and Antagonism by this compound
Experimental Workflow for GPR132a Yeast-Based Antagonist Assay
Experimental Protocols
hGPR132a Antagonist Assay (Yeast-Based)
This protocol is adapted from methods used to characterize GPR132a antagonists.[1]
Objective: To determine the concentration-dependent inhibition of GPR132a agonist-induced yeast growth by this compound.
Materials:
-
Yeast strain engineered to express hGPR132a and a reporter gene (e.g., HIS3 or lacZ) linked to the pheromone response pathway.
-
Appropriate yeast growth medium (e.g., selective synthetic defined medium).
-
GPR132a agonist (e.g., N-Palmitoylglycine (NPGly) or N-Linoleoylglycine (NLGly)).
-
This compound.
-
96-well microplates.
-
Plate reader for measuring optical density (OD).
Procedure:
-
Yeast Culture: Inoculate the hGPR132a-expressing yeast strain into the appropriate liquid medium and grow overnight at 30°C with shaking.
-
Cell Plating: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium. Dispense the diluted yeast culture into 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Also, prepare a fixed concentration of the GPR132a agonist (typically at its EC50 or EC80 concentration).
-
Compound Addition: Add the diluted this compound to the wells containing the yeast cells. Subsequently, add the GPR132a agonist to all wells except for the negative control. Include vehicle controls for both the antagonist and agonist.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to determine yeast growth.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PPARγ Partial Agonist Transactivation Assay
This protocol describes a luciferase reporter gene assay to measure the partial agonist activity of this compound on PPARγ.
Objective: To quantify the dose-dependent activation of PPARγ by this compound.
Materials:
-
Mammalian cell line (e.g., CHO, CV-1, or HEK293) suitable for transfection.
-
Expression vector for human or mouse PPARγ.
-
Luciferase reporter vector containing PPAR response elements (PPREs).
-
A control vector for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
A full PPARγ agonist as a positive control (e.g., Rosiglitazone).
-
96-well white, opaque microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy relative to the full agonist.
Angiotensin II AT1 Receptor Antagonist Assay
This protocol outlines a method to assess the antagonistic activity of this compound on the AT1 receptor using a luciferase reporter assay.
Objective: To determine the inhibitory effect of this compound on Angiotensin II-induced AT1 receptor activation.
Materials:
-
CHO cell line stably expressing the human angiotensin AT1 receptor and a luciferase reporter gene under the control of an NFAT-responsive promoter.
-
Cell culture medium and supplements.
-
Angiotensin II.
-
This compound.
-
96-well white, opaque microplates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable CHO cell line into 96-well plates and allow them to adhere.
-
Compound Pre-incubation: Treat the cells with serial dilutions of this compound and incubate for a defined period (e.g., 1 hour).
-
Agonist Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response (e.g., EC80) to the wells, except for the negative control.
-
Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression (e.g., 18 hours).
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50, from which the pIC50 can be calculated.
References
Application Notes and Protocols for GSK1820795A in Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a versatile pharmacological tool with a multi-target profile, making it a compound of interest for in vitro research in various physiological and pathological contexts. As a telmisartan analog, this compound functions as a selective antagonist for the human G-protein coupled receptor 132 (hGPR132a), an antagonist for the angiotensin II type 1 (AT1) receptor, and a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2]. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound in in vitro settings.
Data Presentation
The following tables summarize the known quantitative data for this compound's in vitro activity.
Table 1: Receptor Binding and Functional Activity of this compound
| Target | Assay Type | Species | Value | Unit | Reference |
| AT1 Receptor | Antagonist Activity | Not Specified | 0.006 | µM (IC50) | [2] |
| hPPARγ | Partial Agonist Activity | Human | 0.25 | µM (EC50) | [2] |
| PPARγ | Partial Agonist Activity | Mouse | 0.27 | µM (EC50) | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the primary targets of this compound.
Caption: Simplified signaling pathway for hGPR132a (G2A). This compound acts as an antagonist.
References
Determining the Dose-Response Curve of GSK1820795A, a Selective hGPR132a Antagonist
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1820795A is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a), also known as G2A.[1] As a telmisartan analog, it also exhibits partial PPARγ agonist and angiotensin II antagonist properties.[2] GPR132 is a receptor for various lipids, including N-acylamides such as N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly), as well as oxidized fatty acids.[3] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and mechanism of action in vitro, which is a critical step in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of this compound.
Mechanism of Action and Signaling Pathway
GPR132 (G2A) is a multifaceted receptor that can couple to several G protein subtypes, including Gq, Gs, G12/13, and Gi. The activation of these pathways can lead to a variety of downstream cellular responses. A predominant pathway for GPR132 involves coupling to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These signaling events can influence a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. This compound acts by blocking the activation of this receptor by its agonists.
Below is a diagram illustrating the GPR132 signaling pathway.
References
Application Notes and Protocols for GSK1820795A In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding in vivo studies, specific administration protocols, and quantitative data for GSK1820795A is not publicly available in the searched scientific literature. The following application notes and protocols are based on the known pharmacology of the compound's targets: GPR132, the Angiotensin II receptor, and PPARγ. The provided experimental protocols are generic and should be adapted and optimized for specific research needs. The quantitative data presented in the tables is illustrative and hypothetical to demonstrate the requested format.
Introduction
This compound is a research compound with a multi-target profile, acting as a selective antagonist of the G protein-coupled receptor 132 (GPR132, also known as G2A), an antagonist of the Angiotensin II receptor, and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This unique pharmacological profile suggests its potential therapeutic application in a range of diseases, including inflammatory conditions, neuropathic pain, cancer, and metabolic disorders. These application notes provide a framework for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of this compound.
Target-Associated In Vivo Research Context
-
GPR132 Antagonism: In vivo studies on GPR132 suggest its involvement in macrophage migration and polarization, neuro-inflammation, and tumor progression.[1][2][3] GPR132 knockout mice have been used in models of neuropathic pain and cancer to elucidate the receptor's role.[2][3] A GPR132 agonist, 8-gingerol, has been shown to induce differentiation in a mouse model of acute myeloid leukemia.[4] Therefore, a GPR132 antagonist like this compound could be investigated in animal models of chronic inflammation, autoimmune diseases, neuropathic pain, and various cancers.
-
Angiotensin II Receptor Antagonism: Angiotensin II receptor blockers (ARBs) are a well-established class of drugs used to treat hypertension and other cardiovascular diseases. In animal models, ARBs have been shown to lower blood pressure and provide organ protection.[5][6] The Angiotensin II receptor antagonism of this compound suggests its potential utility in cardiovascular research.
-
PPARγ Partial Agonism: PPARγ partial agonists are being investigated for the treatment of type 2 diabetes and other metabolic disorders. They are designed to retain the insulin-sensitizing effects of full agonists while potentially having a better side-effect profile.[7][8][9] In vivo studies with PPARγ partial agonists have shown beneficial effects on glucose and lipid metabolism.[10][11] This aspect of this compound's pharmacology points towards its potential use in models of metabolic disease.
Data Presentation: Illustrative Quantitative Data
The following tables are hypothetical and serve to illustrate the requested data presentation format. No actual in vivo data for this compound was found in the public domain.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents Following a Single Dose
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| Mouse | Oral (gavage) | 10 | 150 ± 25 | 1.0 | 600 ± 75 | 4.2 |
| Mouse | Intraperitoneal | 5 | 250 ± 40 | 0.5 | 800 ± 100 | 3.8 |
| Rat | Oral (gavage) | 10 | 120 ± 20 | 1.5 | 720 ± 90 | 5.1 |
| Rat | Intraperitoneal | 5 | 200 ± 35 | 0.75 | 950 ± 120 | 4.5 |
Data are presented as mean ± standard deviation.
Table 2: Illustrative Efficacy of this compound in a Mouse Model of Neuropathic Pain (Spared Nerve Injury Model)
| Treatment Group | Dose (mg/kg, p.o., once daily) | Paw Withdrawal Threshold (g) - Day 7 Post-Injury |
| Vehicle Control | - | 0.8 ± 0.2 |
| This compound | 3 | 1.5 ± 0.3* |
| This compound | 10 | 2.5 ± 0.4** |
| This compound | 30 | 3.8 ± 0.5 |
| Positive Control (Gabapentin) | 50 | 3.5 ± 0.4 |
*Data are presented as mean ± standard deviation. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Suspension (for Oral or Intraperitoneal Administration):
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Add the desired vehicle, such as a 20% SBE-β-CD solution in saline, to reach the final desired concentration.
-
Vortex the mixture vigorously to ensure a homogenous suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administer the suspension immediately after preparation to ensure uniform dosing.
Procedure for Solution (for Oral Administration):
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Add corn oil to reach the final desired concentration.
-
Vortex the mixture until a clear solution is obtained.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intraperitoneal Injection in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized needle (e.g., 23-25 gauge for adult rats)
-
Syringe (1 mL or 3 mL)
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Securely restrain the rat, exposing the abdomen. One common method is to have the rat's back against the palm of your hand with your thumb and forefinger gently securing the head.
-
Tilt the rat slightly with its head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate incorrect placement.
-
If the placement is correct, inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Caption: Simplified GPR132 signaling pathway and the antagonistic action of this compound.
Caption: Angiotensin II receptor signaling pathway and the antagonistic action of this compound.
Caption: PPARγ signaling pathway showing partial agonism by this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 1 receptor antagonists in animal models of vascular, cardiac, metabolic and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK1820795A in Acute Myeloid Leukemia (AML) Cell Lines: Information Not Available
A comprehensive review of publicly available scientific literature and databases reveals no studies on the application of GSK1820795A in acute myeloid leukemia (AML) cell lines.
This compound is documented as a selective antagonist for the G protein-coupled receptor hGPR132a and a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). However, its effects on cancer cells, and specifically on AML cells, have not been reported in any published research.
Due to the complete absence of data on this topic, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations. The creation of such materials would be purely speculative and lack the necessary scientific foundation.
For researchers, scientists, and drug development professionals interested in novel therapeutics for AML, we recommend consulting literature on compounds with established anti-leukemic activity or exploring publicly available drug screening libraries that may contain data on other GSK compounds or compounds with similar mechanisms of action to those known to be relevant in AML.
We will continue to monitor for any future publications on this compound and its potential applications in oncology and will update this information accordingly.
Application Notes and Protocols for GSK1820795A in Macrophage Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues, is a critical determinant of outcomes in inflammation, infectious disease, and cancer. The two major polarization states, classical (M1) and alternative (M2), represent a spectrum of activation. M1 macrophages are pro-inflammatory and microbicidal, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and tumor progression. Understanding the molecular mechanisms governing macrophage polarization is crucial for the development of novel therapeutics.
GSK1820795A is a synthetic compound with a multi-target profile that makes it a compelling tool for investigating macrophage polarization. It acts as a selective antagonist of the G-protein coupled receptor 132 (GPR132, also known as G2A), an antagonist of the angiotensin II receptor, and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This unique combination of activities allows for the dissection of multiple signaling pathways influencing macrophage phenotype.
Mechanism of Action in Macrophage Polarization
This compound is predicted to modulate macrophage polarization through three distinct mechanisms:
-
GPR132 (G2A) Antagonism: GPR132 is involved in macrophage migration and localization within inflamed tissues. By antagonizing GPR132, this compound may inhibit the positioning of macrophages in pro-inflammatory microenvironments, thereby indirectly suppressing M1 polarization.[1][2][3] Furthermore, lactate, an endogenous agonist of GPR132, has been shown to promote an M2-like phenotype; thus, antagonism by this compound may counteract this effect.[1][3][4][5][6]
-
Angiotensin II Receptor Antagonism: Angiotensin II is a potent pro-inflammatory mediator that promotes the polarization of macrophages towards the M1 phenotype, primarily through the activation of the NF-κB signaling pathway.[7][8][9][10] As an angiotensin II antagonist, this compound is expected to inhibit this M1 polarization.
-
Partial PPARγ Agonism: PPARγ is a nuclear receptor that plays a pivotal role in promoting M2 macrophage polarization while suppressing M1-associated gene expression.[11][12][13][14] By acting as a partial agonist, this compound is anticipated to drive macrophages towards an M2 phenotype.
The net effect of this compound on macrophage polarization will likely be a complex interplay of these three activities, potentially leading to a potent anti-inflammatory and pro-resolving phenotype.
Data Presentation
The following table summarizes the expected effects of this compound on key M1 and M2 macrophage markers based on its known targets.
| Target | Predicted Effect of this compound | M1 Markers (e.g., CD86, iNOS, TNF-α, IL-1β, IL-6) | M2 Markers (e.g., CD206, Arginase-1, Ym1, IL-10) |
| GPR132 (G2A) Antagonist | Inhibition of migration to pro-inflammatory sites | ↓ | ↑ (indirectly, by altering localization) |
| Angiotensin II Receptor Antagonist | Inhibition of pro-inflammatory signaling | ↓ | ↑ |
| Partial PPARγ Agonist | Promotion of alternative activation | ↓ | ↑ |
| Overall Predicted Effect | Potent shift towards M2 polarization | ↓↓↓ | ↑↑↑ |
Experimental Protocols
I. In Vitro Macrophage Differentiation and Polarization
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization in the presence of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
Procedure:
-
BMDM Differentiation:
-
Culture bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL M-CSF for 7 days.
-
Replace the medium on day 3 and day 6.
-
On day 7, adherent cells are differentiated BMDMs (M0 macrophages).
-
-
Macrophage Polarization with this compound:
-
Seed M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
For M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the pre-treated cells.
-
For M2 Polarization: Add IL-4 (20 ng/mL) to the pre-treated cells.
-
Control Group: A set of wells with M0 macrophages should be left untreated.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
II. Analysis of Macrophage Polarization Markers
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
After the polarization period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers for M1 markers (e.g., Nos2, Tnf, Il1b, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Ym1, Il10).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Collect the cell culture supernatants after the polarization period.
-
Measure the concentration of secreted M1 cytokines (TNF-α, IL-1β, IL-6) and M2 cytokines (IL-10) using commercially available ELISA kits.
C. Flow Cytometry for Cell Surface Marker Expression
-
Gently scrape and collect the cells.
-
Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
Visualizations
Caption: this compound's multi-target signaling pathways in macrophages.
Caption: Workflow for macrophage polarization studies with this compound.
References
- 1. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II induces RAW264.7 macrophage polarization to the M1‑type through the connexin 43/NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloid Angiotensin II Type 1 Receptor Mediates Macrophage Polarization and Promotes Vascular Injury in DOCA/Salt Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II induces RAW264.7 macrophage polarization to the M1-type through the connexin 43/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Angiotensin II modulates THP-1-like macrophage phenotype and inflammatory signatures via angiotensin II type 1 receptor [frontiersin.org]
- 11. PPAR-γ regulates the polarization of M2 macrophages to improve the microenvironment for autologous fat grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of PPARγ regulates M1/M2 macrophage polarization and attenuates dextran sulfate sodium salt‐induced inflammatory bowel disease via the STAT‐1/STAT‐6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment in vitro with PPARα and PPARγ ligands drives M1-to-M2 polarization of macrophages from T. cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1820795A in Metabolic Disease Research
Disclaimer: As of late 2025, publicly available research has not detailed the specific use of GSK1820795A in metabolic disease models. The following application notes and protocols are based on its established pharmacological profile as a selective hGPR132a antagonist, a partial PPARγ agonist, and an angiotensin II antagonist, with particular reference to its parent compound, telmisartan. The experimental designs and expected outcomes are hypothetical and intended to serve as a scientific guide for researchers.
Introduction
This compound is a unique investigational compound with a multi-target profile relevant to metabolic diseases. As a telmisartan analog, it functions as a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a)[1][2]. Furthermore, it exhibits partial agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ) and antagonism at the angiotensin II receptor[3]. This combination of activities suggests its potential as a research tool for dissecting the interplay of these pathways in the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
Mechanism of Action in Metabolic Regulation
This compound's potential effects on metabolic homeostasis are likely mediated through three primary pathways:
-
Partial PPARγ Agonism: PPARγ is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Partial agonists of PPARγ are of interest as they may offer the therapeutic benefits of full agonists (e.g., improved insulin sensitivity) with a reduced side-effect profile.
-
Angiotensin II Receptor Blockade: The renin-angiotensin system is implicated in the pathogenesis of insulin resistance and endothelial dysfunction. Blockade of the AT1 receptor can improve metabolic parameters.
-
hGPR132a Antagonism: The role of GPR132a in metabolic diseases is an emerging area of research. Antagonism of this receptor may modulate inflammatory and metabolic signaling pathways.
Below is a diagram illustrating the potential signaling pathways influenced by this compound in a metabolic context.
Hypothetical In Vitro Application Notes
Assessment of Adipocyte Differentiation and Function
-
Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes and to assess its impact on insulin-stimulated glucose uptake.
-
Cell Model: 3T3-L1 preadipocytes.
-
Rationale: As a partial PPARγ agonist, this compound is expected to modulate adipogenesis. This assay will quantify its adipogenic potential and its effect on a key function of mature adipocytes.
Experimental Workflow:
Expected Quantitative Data:
| Treatment Group | Lipid Accumulation (OD at 520 nm) | Insulin-Stimulated Glucose Uptake (Fold Change) |
| Vehicle Control | Baseline | 1.0 |
| Rosiglitazone (1 µM) | +++ | ~2.5 |
| This compound (0.1 µM) | + | ~1.5 |
| This compound (1 µM) | ++ | ~2.0 |
| This compound (10 µM) | ++ | ~2.2 |
Macrophage Polarization Assay
-
Objective: To investigate the influence of this compound on macrophage polarization, a key process in the inflammation associated with metabolic diseases.
-
Cell Model: Primary bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells.
-
Rationale: PPARγ activation is known to promote an anti-inflammatory M2 macrophage phenotype. This assay will determine if this compound can modulate macrophage polarization.
Experimental Protocol:
-
Isolate and culture BMDMs or seed RAW 264.7 cells.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce M1 polarization with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
Harvest cells and culture supernatants.
-
Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, IL-10) markers by qPCR.
-
Measure cytokine secretion (e.g., TNF-α, IL-6, IL-10) in the supernatant by ELISA.
Hypothetical In Vivo Application Notes
High-Fat Diet-Induced Obesity Mouse Model
-
Objective: To evaluate the efficacy of this compound in preventing or reversing obesity, insulin resistance, and dyslipidemia in a diet-induced model of metabolic syndrome.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD; 60% kcal from fat).
-
Rationale: This is a standard preclinical model for studying obesity and related metabolic complications. The multifaceted actions of this compound on PPARγ and the renin-angiotensin system make it a compelling candidate for investigation in this model.
Experimental Design:
Expected Quantitative Data:
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) | Telmisartan |
| Body Weight Gain (g) | ~15-20 | ~12-17 | ~10-15 | ~10-15 |
| Fasting Blood Glucose (mg/dL) | ~150 | ~130 | ~115 | ~120 |
| Plasma Insulin (ng/mL) | ~2.5 | ~1.8 | ~1.2 | ~1.5 |
| Plasma Triglycerides (mg/dL) | ~120 | ~100 | ~85 | ~90 |
| GTT (AUC) | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
db/db Mouse Model of Type 2 Diabetes
-
Objective: To assess the therapeutic potential of this compound on hyperglycemia, insulin resistance, and related complications in a genetic model of type 2 diabetes.
-
Animal Model: Male db/db mice.
-
Rationale: The db/db mouse is a well-established model of severe type 2 diabetes, characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor.
Experimental Protocol:
-
Acquire male db/db mice at 6-8 weeks of age.
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10 mg/kg/day), and a positive control such as rosiglitazone (e.g., 5 mg/kg/day).
-
Administer treatments daily via oral gavage for 4-6 weeks.
-
Monitor body weight, food and water intake, and blood glucose levels weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the study.
-
At the end of the study, collect blood for analysis of plasma insulin, lipids, and markers of liver and kidney function.
-
Harvest tissues (liver, adipose, pancreas, kidney) for histological analysis and gene expression studies.
Conclusion
This compound represents a promising research tool for investigating the complex interplay of PPARγ, angiotensin II, and GPR132a signaling in metabolic diseases. The hypothetical application notes and protocols provided herein offer a scientifically grounded framework for initiating studies to elucidate its potential therapeutic effects. Researchers are encouraged to adapt these protocols based on their specific experimental goals and to perform initial dose-response studies to determine the optimal concentrations and dosages for their models.
References
Application Notes and Protocols for Cell-Based Assays Measuring GPR132a Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to identify and characterize antagonists of the G protein-coupled receptor 132a (GPR132a), also known as G2A. GPR132a is a receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer, making it an attractive target for therapeutic development.[1]
The following protocols describe three common cell-based assays to measure GPR132a antagonism: a Calcium Mobilization Assay, a Cyclic AMP (cAMP) Assay, and a β-Arrestin Recruitment Assay.
GPR132a Signaling Pathways
GPR132a is known to couple to multiple G protein signaling pathways upon activation by ligands such as the fatty acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE) or in response to acidic pH.[2][3] The primary signaling cascades involve Gαq, Gαs, and the recruitment of β-arrestin.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
-
Gαs Pathway: Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
References
Application Notes and Protocols for PPARγ Activation using Reporter Gene Assays with a Focus on Selective Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. As a key drug target for type 2 diabetes, compounds that modulate PPARγ activity are of significant interest. Reporter gene assays are a fundamental tool for quantifying the activation of PPARγ by novel compounds. These assays typically employ a chimeric gene construct where the PPARγ response element (PPRE) is placed upstream of a reporter gene, such as luciferase. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantitatively measured.
Signaling Pathway of PPARγ Activation
The activation of gene transcription by PPARγ follows a well-defined signaling cascade. A ligand, such as an SPPARM, enters the cell and binds to the ligand-binding domain (LBD) of PPARγ in the nucleus. This binding event induces a conformational change in the PPARγ protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. The recruitment of the coactivator complex to the PPRE initiates the transcription of downstream genes, including the reporter gene in an assay system.
Quantitative Data for a Selective PPARγ Modulator (INT131)
The following tables summarize the quantitative data for the selective PPARγ modulator INT131 in comparison to the full agonist Rosiglitazone. This data is essential for understanding the potency and efficacy of a test compound.
Table 1: Binding Affinity of INT131 to PPARγ
| Compound | Ki (nM) | Selectivity for PPARγ over PPARα and PPARδ |
| INT131 | ~10 | >1000-fold |
| Rosiglitazone | ~200 | High |
| Pioglitazone | ~200 | High |
Ki (inhibitory constant) is a measure of binding affinity. A lower Ki indicates a higher binding affinity.[1]
Table 2: In Vitro Activity of INT131 in a PPARγ Reporter Gene Assay
| Compound | Cell Line | EC50 (nM) | Maximal Activation (% of Rosiglitazone) |
| INT131 | HEK293 | 4 | ~10-30% |
| Rosiglitazone | HEK293 | - | 100% |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[2][3]
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPARγ expression.[1]
-
Expression Plasmids:
-
Full-length human PPARγ expression vector.
-
Retinoid X Receptor α (RXRα) expression vector.
-
Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compounds:
-
This compound (or other test compounds).
-
INT131 (as a partial agonist control).
-
Rosiglitazone (as a full agonist positive control).[2]
-
DMSO (as a vehicle control).
-
-
Luciferase Assay System: A commercial dual-luciferase reporter assay system.
-
Instruments:
-
Cell culture incubator (37°C, 5% CO2).
-
Luminometer for measuring luciferase activity.
-
Microplate reader.
-
Standard cell culture equipment.
-
Experimental Workflow
The following diagram illustrates the general workflow for a PPARγ reporter gene assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Trypsinize and count HEK293 cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, a typical mixture would include:
-
50 ng of PPARγ expression plasmid.
-
10 ng of RXRα expression plasmid.
-
100 ng of PPRE-luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
-
Add the transfection mixture to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compounds (this compound, INT131) and the positive control (Rosiglitazone) in serum-free DMEM. A typical concentration range for the dose-response curve would be from 10-10 M to 10-5 M.
-
Aspirate the transfection medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase assay reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 and maximal activation from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Conclusion
Reporter gene assays are a robust and sensitive method for characterizing the activity of compounds that modulate PPARγ. By following the detailed protocols and utilizing appropriate controls, researchers can accurately determine the potency and efficacy of novel compounds like this compound or known selective modulators such as INT131. The data generated from these assays is crucial for the preclinical evaluation of potential therapeutic agents targeting PPARγ for the treatment of metabolic diseases.
References
Troubleshooting & Optimization
improving GSK1820795A solubility in cell culture media
Welcome to the technical support center for GSK1820795A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-target small molecule. It is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a, also known as G2A). Additionally, it acts as an antagonist of the angiotensin II receptor type 1 (AT1R) and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ)[1].
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic molecule with low aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO). Specific solubility values are summarized in the table below.
Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. What is causing this and how can I prevent it?
Precipitation upon addition to aqueous solutions like cell culture media is common for compounds with low water solubility that are prepared as concentrated stock solutions in DMSO. The abrupt change in solvent polarity from DMSO to the aqueous medium can cause the compound to fall out of solution. To prevent this, it is crucial to follow a careful dilution protocol and not exceed the solubility limit of the compound in the final culture medium. Refer to the Troubleshooting Guide for detailed steps.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cellular stress and off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I heat or sonicate my this compound solution to improve solubility?
Gentle heating and/or sonication can be used to aid the dissolution of this compound in the initial solvent, such as DMSO[1]. However, exercise caution when heating, as excessive heat can degrade the compound. For cell culture applications, ensure the final solution is at the appropriate temperature (e.g., 37°C) before adding it to the cells.
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Observation | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Clear Solution | MedChemExpress |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution (ultrasonication needed) | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [1] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not specified | Likely low; empirical determination recommended | N/A |
Note: Specific solubility in cell culture media has not been publicly reported and is highly dependent on the media composition (e.g., serum content). It is strongly recommended to determine the kinetic solubility in your specific cell culture medium empirically.
Troubleshooting Guide: Improving this compound Solubility in Cell Culture Media
Issue: Precipitation of this compound upon dilution in cell culture medium.
Potential Causes & Solutions:
-
High Stock Concentration:
-
Solution: Prepare a lower concentration stock solution in DMSO. While highly soluble in DMSO, a very concentrated stock will require a large dilution factor, which can lead to precipitation.
-
-
Improper Dilution Technique:
-
Solution: Employ a serial dilution method. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, first, perform an intermediate dilution in culture medium. Crucially, when adding the compound to the medium, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.
-
-
Low Serum Concentration:
-
Solution: If your experimental protocol allows, increase the serum concentration in the cell culture medium. Serum proteins, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.
-
-
Exceeding Aqueous Solubility Limit:
-
Solution: Determine the approximate kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and observing for precipitation visually or by using analytical methods.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and/or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Objective: To dilute the DMSO stock solution of this compound into the final cell culture medium with minimal precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersal and minimizes localized high concentrations.
-
Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.
-
Use this freshly prepared working solution to treat your cells immediately.
-
Signaling Pathways and Experimental Workflows
This compound Multi-Target Action
Caption: Overview of this compound's multi-target activity.
Experimental Workflow for Assessing this compound Solubility
References
GSK1820795A stability and storage conditions
Welcome to the technical support center for GSK1820795A. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper storage, and successful application of this selective GPR132 antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation and affect experimental outcomes.
| Storage Type | Temperature | Duration | Conditions |
| Solid Form (Short-term) | 0 - 4°C | Days to Weeks | Dry and dark environment. |
| Solid Form (Long-term) | -20°C | Months to Years | Dry and dark environment.[1] |
| Stock Solution | -20°C | Up to 1 month | |
| Stock Solution | -80°C | Up to 6 months |
Note: The shelf life of this compound is greater than two years if stored properly in its solid form.[1] The compound is stable for several weeks at ambient temperature during standard shipping.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, a common starting concentration for a stock solution is 10 mM in 100% DMSO. For in vivo studies, specific formulations are required.
Q3: What is the known solubility of this compound?
A3: While comprehensive solubility data in all common solvents is not publicly available, here are some reported solution preparations:
| Solvent/Vehicle | Concentration | Solution Type | Intended Use |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.41 mM) | Suspended solution | In vivo (oral, intraperitoneal) |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Clear solution | In vivo |
For suspended solutions, ultrasonic treatment may be necessary to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the G protein-coupled receptor 132 (GPR132), also known as G2A. It blocks the activation of GPR132 by its agonists. GPR132 is involved in various physiological processes, and its activation can modulate intracellular signaling pathways, including those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPK).
GPR132 Signaling Pathway
The following diagram illustrates the general signaling pathway of GPR132, which this compound antagonizes.
Caption: GPR132 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based Antagonist Assay
This workflow outlines a typical cell-based assay to evaluate the antagonist activity of this compound.
Caption: Workflow for a cell-based GPR132 antagonist assay.
Troubleshooting Guide
Issue 1: this compound Precipitates in Aqueous Solution.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all experimental conditions. |
| Incorrect buffer pH or composition. | Check the pH and ionic strength of your assay buffer. Extreme pH values can affect compound solubility. |
| "Shock" precipitation upon dilution. | When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. |
Issue 2: Inconsistent or No Antagonist Activity Observed.
| Possible Cause | Troubleshooting Step |
| Compound degradation. | Ensure this compound has been stored correctly (see storage conditions). Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal agonist concentration. | Confirm the EC50 of your GPR132 agonist in your specific assay system. For antagonist assays, use the agonist at a concentration that elicits ~80% of the maximal response (EC80). |
| Cell health issues. | Monitor cell viability and morphology. Ensure cells are not passaged too many times and are healthy at the time of the experiment. |
| Incorrect assay setup. | Verify all reagent concentrations, incubation times, and instrument settings. Include appropriate controls (e.g., vehicle control, agonist-only control, no-cell control). |
Issue 3: High Background Signal in the Assay.
| Possible Cause | Troubleshooting Step |
| Compound interference. | This compound may have intrinsic fluorescence or interfere with the detection method. Run a control plate with the compound in the absence of cells or other assay reagents to check for interference. |
| High constitutive activity of the receptor. | Some cell lines overexpressing a GPCR can exhibit high basal signaling. If this is the case, the assay window for detecting antagonism may be small. Consider using a cell line with lower receptor expression or an alternative detection method. |
| Contamination of reagents or cells. | Use sterile techniques and ensure all reagents are free from contamination. |
References
troubleshooting GSK1820795A experiment variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK1820795A, a selective antagonist of the human G-protein coupled receptor 132 (hGPR132a), also known as G2A. This guide is intended for researchers, scientists, and drug development professionals to address potential sources of variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Compound Handling and Preparation
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Question: I am observing precipitate in my this compound stock solution. How can I resolve this?
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Answer: Precipitation of this compound can be a source of significant experimental variability. To aid dissolution, gentle heating and/or sonication can be applied. It is crucial to ensure the compound is fully dissolved before preparing working solutions to maintain accurate concentrations.
-
-
Question: What is the recommended solvent for this compound?
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Answer: The choice of solvent can impact the solubility and stability of this compound. While specific recommendations may vary based on the experimental system, a common starting point is to prepare a stock solution in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Question: How should I store this compound?
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Answer: For long-term storage, it is recommended to store this compound as a dry powder at -20°C in a dark and dry environment. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
Experimental Design and Execution
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Question: My experimental results with this compound are inconsistent between experiments. What are the potential sources of this variability?
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Answer: Variability in cell-based assays can stem from several factors. Key areas to investigate include:
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Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase. Over-confluent or senescent cells may respond differently.
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Reagent Quality: Use high-quality, authenticated cell lines and reagents. Regularly test for mycoplasma contamination, which can alter cellular responses.
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Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling can introduce significant errors. Use calibrated pipettes and standardized procedures.
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Incubation Times and Conditions: Adhere strictly to specified incubation times and maintain stable temperature and CO2 levels.
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-
-
Question: I am not observing the expected antagonist effect of this compound. What could be the reason?
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Answer: Several factors could contribute to a lack of antagonist activity:
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Suboptimal Agonist Concentration: Ensure the concentration of the agonist used to stimulate GPR132 is appropriate. A very high agonist concentration may overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC50 value.
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Incorrect Assay Window: The timing of your measurement might be outside the optimal window for observing the antagonist effect. Time-course experiments are recommended to determine the ideal endpoint.
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Low GPR132 Expression: The cell line used may not express sufficient levels of GPR132. Verify receptor expression using techniques like qPCR or western blotting.
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Compound Degradation: Ensure the this compound has not degraded due to improper storage or handling.
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-
-
Question: How can I be sure the observed effects are specific to GPR132 antagonism?
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Answer: To confirm the specificity of this compound's action, consider the following controls:
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Use a GPR132-negative cell line: Compare the response in your experimental cell line to one that does not express GPR132.
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Rescue experiment: If possible, overexpressing GPR132 in a low-expressing line should enhance the antagonist's effect.
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-
Quantitative Data Summary
The following table summarizes the antagonistic activity of this compound against various GPR132a agonists. This data is derived from a study using yeast cells expressing human GPR132a.[1]
| Agonist | This compound IC50 (µM) |
| N-palmitoylglycine (NPGly) | ~1 |
| N-linoleoylglycine (NLGly) | ~1 |
| Linoleamide | ~1 |
| SB-583831 | ~1 |
Note: IC50 values are approximate and may vary depending on the experimental conditions and cell system used.
Experimental Protocols
General Protocol for a Cell-Based GPR132 Antagonism Assay
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation or reporter gene activation).
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Cell Seeding:
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Plate cells expressing hGPR132a in a suitable multi-well plate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator.
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Compound Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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On the day of the experiment, prepare serial dilutions of this compound in a serum-free or low-serum assay buffer.
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Prepare the GPR132 agonist at a concentration of 2x its final desired concentration (e.g., 2x EC50).
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Antagonist Treatment:
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Remove the culture medium from the cells.
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Add the diluted this compound solutions to the respective wells.
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Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptor.
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Agonist Stimulation:
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Add the 2x agonist solution to the wells containing the antagonist.
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Incubate for the optimal time to induce a measurable downstream response (this should be determined empirically).
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Signal Detection:
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Lyse the cells (if required by the detection kit).
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Measure the downstream signal (e.g., cAMP levels, reporter gene activity) according to the manufacturer's instructions for the chosen assay kit.
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Data Analysis:
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Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
GPR132 Signaling Pathway
References
potential off-target effects of GSK1820795A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK1820795A. It includes frequently asked questions and troubleshooting guides to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human G protein-coupled receptor 132 (hGPR132a), also known as G2A. It acts as a selective antagonist for this receptor.[1][2]
Q2: What are the known off-target activities of this compound?
A2: this compound, also identified as compound 38 in some literature, is known to have two significant off-target activities. It is a potent angiotensin II type 1 (AT1) receptor antagonist and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Q3: How potent is this compound at its primary and off-target sites?
| Target | Activity | Potency | Reference |
| hGPR132a (Primary Target) | Antagonist | Blocks agonist-induced activation | [1][2] |
| Angiotensin II Type 1 (AT1) Receptor (Off-Target) | Antagonist | IC50 = 0.006 µM | |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) (Off-Target) | Partial Agonist | EC50 = 0.25 µM (40% max activation) |
Q4: What are the potential functional consequences of these off-target activities in my experiments?
A4: The off-target activities of this compound can lead to observable biological effects that are independent of hGPR132a antagonism.
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AT1 Receptor Antagonism: Inhibition of the AT1 receptor can lead to effects associated with the blockade of the renin-angiotensin system, such as vasodilation and a decrease in blood pressure. In cellular assays, this could manifest as changes in signaling pathways regulated by angiotensin II, including those involving Gq/11, G12/13, and β-arrestin.[3][4][5][6][7]
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PPARγ Partial Agonism: Activation of PPARγ, a nuclear receptor, can influence the expression of genes involved in lipid metabolism, adipogenesis, and inflammation.[8][9][10][11][12] This could lead to changes in cellular differentiation, metabolic state, or inflammatory responses.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype or signaling pathway activation inconsistent with hGPR132a antagonism. | The observed effect may be due to the off-target activity of this compound on the AT1 receptor or PPARγ. | 1. Review the literature: Check if the observed phenotype is consistent with AT1 receptor antagonism or PPARγ agonism in your experimental system. 2. Use specific controls: Employ a known selective AT1 receptor antagonist (e.g., Losartan) or a selective PPARγ agonist (e.g., Rosiglitazone) in parallel experiments to see if they replicate the unexpected effect. 3. Dose-response analysis: Perform a dose-response experiment. If the unexpected effect occurs at a concentration range consistent with the off-target potency, it is likely an off-target effect. |
| Poor solubility or precipitation of the compound in aqueous media. | This compound has limited aqueous solubility. | 1. Follow recommended solubilization protocols: A suggested method is to first dissolve the compound in DMSO and then dilute it with an appropriate buffer or medium. For in vivo use, formulations with SBE-β-CD or corn oil have been reported.[1][13] 2. Sonication: Gentle sonication can aid in the dissolution of the compound.[1][13] 3. Avoid repeated freeze-thaw cycles: Prepare single-use aliquots of the stock solution to maintain its integrity. |
| High background or non-specific effects in binding assays. | The compound may exhibit non-specific binding to proteins or surfaces at high concentrations. | 1. Optimize assay conditions: Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.[14] 2. Determine the optimal concentration range: Perform experiments across a range of concentrations to identify a window where specific activity is observed without significant non-specific effects. |
| Inconsistent or variable results between experiments. | This could be due to compound degradation, improper storage, or variability in experimental setup. | 1. Ensure proper storage: Store the stock solution at -20°C or -80°C as recommended and use it within the specified timeframe.[1] 2. Freshly prepare working solutions: Prepare fresh dilutions of the compound from the stock solution for each experiment. 3. Standardize protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across experiments. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound for In Vitro Experiments
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Prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 5.67 mg of the compound (M.W. 566.65 g/mol ) in 1 mL of DMSO.
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For cellular assays, dilute the DMSO stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
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Vortex the final solution gently before adding it to the cells.
Protocol 2: Radioligand Binding Assay to Determine IC50 for AT1 Receptor
This is a generalized protocol. Specific details may need to be optimized for your laboratory and equipment.
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
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Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan), and varying concentrations of this compound in a suitable binding buffer.
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Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
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Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Protocol 3: Reporter Gene Assay to Determine EC50 for PPARγ Activation
This is a generalized protocol. Specific details may need to be optimized for your laboratory and cell lines.
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Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
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Compound Treatment: Plate the transfected cells and treat them with varying concentrations of this compound or a known PPARγ agonist (positive control).
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Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
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Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Determine the concentration of this compound that produces 50% of the maximal response (EC50) by non-linear regression analysis.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cusabio.com [cusabio.com]
- 11. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 12. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
determining optimal GSK1820795A concentration for antagonism
Welcome to the Technical Support Center for GSK1820795A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for effective antagonism of the G protein-coupled receptor 132 (GPR132).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132), also known as G2A.[1][2] It is a telmisartan analogue and has been noted to also possess activity as an angiotensin II antagonist and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
Q2: What is the mechanism of action of this compound at the GPR132 receptor?
A2: this compound functions as an antagonist, blocking the activation of GPR132 by its agonists.[1][2] Depending on the agonist and the assay system, it can exhibit characteristics of non-competitive antagonism. For instance, in yeast-based assays, it has been shown to reduce the maximal effect of agonists like N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly) with minimal change to their EC50 values.[1]
Q3: What are some known agonists for GPR132 that can be used in antagonism studies with this compound?
A3: Several agonists have been identified for GPR132 and can be used to study the antagonistic effects of this compound. These include:
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Endogenous lipids: 9-hydroxyoctadecadienoic acid (9-HODE), N-palmitoylglycine (NPGly), and N-linoleoylglycine (NLGly).[1]
Q4: What functional assays can be used to determine the optimal concentration of this compound?
A4: The optimal concentration of this compound can be determined using a variety of in vitro functional assays that measure the inhibition of GPR132 activation. Commonly used assays include:
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β-arrestin recruitment assays
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Calcium mobilization assays
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cAMP modulation assays
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Inositol monophosphate (IP1) accumulation assays
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NFAT reporter gene assays
Q5: What is a typical starting concentration range for this compound in these assays?
A5: Based on available data, a starting concentration range of 1 nM to 10 µM is recommended for initial experiments. A pIC50 value of 7.8 ± 0.22 has been reported in a β-arrestin association assay, which corresponds to an IC50 in the nanomolar range.[1] Therefore, including concentrations in the low nanomolar to high micromolar range will likely capture the full dose-response curve.
Troubleshooting Guides
Problem 1: No or weak antagonist activity observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Ensure the agonist concentration used is at or near its EC80 value to provide a sufficient window for observing inhibition. |
| Compound Solubility Issues | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent and low (usually <0.5%) to avoid solvent effects and compound precipitation. |
| Incorrect Assay Conditions | Verify incubation times, temperature, and cell density. For antagonist assays, a pre-incubation step with this compound before adding the agonist is crucial. |
| Cell Line Health and Receptor Expression | Ensure cells are healthy and passage number is low. Confirm GPR132 expression in the cell line used. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or ensure they are filled with buffer/media to maintain humidity. |
Problem 3: Unexpected agonist activity of this compound.
| Possible Cause | Troubleshooting Step |
| Assay Artifact | Run a control with parental cells (not expressing GPR132) to check for off-target effects. |
| Context-Dependent Pharmacology | While primarily an antagonist, some compounds can exhibit partial agonism under certain conditions. Test a wide concentration range and analyze the full dose-response curve. |
Quantitative Data Summary
The following tables summarize the potency of this compound and common GPR132 agonists in various functional assays.
Table 1: Potency of this compound as a GPR132 Antagonist
| Assay Type | Agonist Used | Cell Line | pIC50 / IC50 | Reference |
| β-Arrestin Association | Not specified | HEK293 | 7.8 ± 0.22 | [1] |
| Angiotensin AT1 Antagonism | Angiotensin II | CHO | 8.2 ± 0.13 | [1] |
Table 2: Potency of Common GPR132 Agonists
| Agonist | Assay Type | Cell Line | pEC50 / EC50 | Reference |
| 9-HODE | Yeast Assay (hGPR132a) | Yeast | 5.9 ± 0.14 | [1] |
| 9-HODE | IP-One | CHO-K1 | 7.5 µM | [3] |
| NPGly | Yeast Assay (hGPR132a) | Yeast | 6.3 ± 0.09 | [1] |
| NLGly | β-Arrestin Association | HEK293 | 5.5 ± 0.2 | [1] |
| SB-583831 | Yeast Assay (hGPR132a) | Yeast | 7.7 ± 0.32 | [1] |
| SB-583831 | β-Arrestin Association | HEK293 | 7.3 ± 0.17 | [1] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol is a general guideline for determining the antagonist activity of this compound using a β-arrestin recruitment assay, such as the PathHunter® assay.
Materials:
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HEK293 cells stably co-expressing GPR132 and a β-arrestin reporter system
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Assay medium: F-12 medium with 0.2% FBS
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This compound stock solution (e.g., 10 mM in DMSO)
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GPR132 agonist stock solution (e.g., 10 mM 9-HODE or SB-583831 in DMSO)
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384-well white, opaque-bottom plates
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Luminescence plate reader
Procedure:
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Cell Plating: Seed cells in 384-well plates at a density of 10,000-12,000 cells/well in 20 µL of F-12 medium containing 10% FBS. Incubate for 4 hours.
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Serum Starvation: Remove the medium and replace it with 20 µL of assay medium. Incubate overnight.
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Antagonist Addition: Prepare serial dilutions of this compound in assay medium. Add 2 µL of the diluted antagonist to the wells. Incubate for 30 minutes at 37°C.
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Agonist Addition: Prepare the GPR132 agonist at a concentration corresponding to its EC80 value in assay medium. Add 2 µL of the agonist to the wells.
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Incubation: Incubate the plates for 90 minutes at 37°C.
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Detection: Add the detection reagent according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
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Measurement: Read the luminescence on a plate reader.
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Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general method for assessing the antagonist activity of this compound by measuring changes in intracellular calcium.
Materials:
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CHO or RBL cells stably expressing GPR132
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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This compound stock solution
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GPR132 agonist stock solution
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96- or 384-well black-walled, clear-bottom plates
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
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Cell Plating: Seed cells in plates and allow them to adhere overnight.
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Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.
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Washing (if required): Gently wash the cells with assay buffer to remove excess dye.
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Antagonist Addition: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
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Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.
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Agonist Addition: Inject the GPR132 agonist (at its EC80 concentration) into the wells while continuing to record the fluorescence.
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Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log of the this compound concentration to calculate the IC50.
Visualizations
Caption: GPR132 signaling pathways and the antagonistic action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for addressing weak antagonist activity.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK1820795A Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK1820795A in cell-based cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. GPR132 is involved in various physiological processes, and in the context of cancer, it has been implicated in the interplay between tumor cells and macrophages, particularly in response to lactate in the tumor microenvironment.[1][2][3] By antagonizing GPR132, this compound can modulate downstream signaling pathways that influence cell differentiation, proliferation, and the tumor-promoting functions of macrophages.[3][4][5]
Q2: I am not observing any significant cytotoxicity with this compound in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
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Cell Line Specificity: The cytotoxic effect of targeting GPR132 can be highly cell-line specific. The expression and functional importance of GPR132 can vary significantly between different cancer types and even between different cell lines of the same cancer type. It is crucial to assess GPR132 expression in your cell line of interest.
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Indirect Effects: The primary mechanism of GPR132 antagonists like this compound in cancer may be indirect, primarily by modulating the tumor microenvironment, such as the activity of tumor-associated macrophages (TAMs), rather than direct cytotoxicity to cancer cells.[3][5] Co-culture experiments with macrophages may be necessary to observe significant anti-tumor effects.
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Compound Solubility and Stability: Ensure that this compound is properly dissolved and stable in your culture medium. Poor solubility can lead to inaccurate concentrations and diminished activity. Refer to the manufacturer's instructions for optimal solvent and storage conditions.
-
Treatment Duration and Concentration: The incubation time and concentration range used may not be optimal for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
Q3: How does GPR132 signaling relate to apoptosis and the cell cycle?
A3: GPR132 signaling has been linked to cellular processes that can influence apoptosis and cell cycle progression, although direct induction of apoptosis or cell cycle arrest by its antagonists is not well-documented in all cancer cells. GPR132 activation has been shown to be involved in cell differentiation in acute myeloid leukemia (AML), which inherently affects the cell cycle.[4] Furthermore, GPR132 has been described as a stress-inducible receptor that can function at the G2/M checkpoint of the cell cycle.[3] Dysregulation of apoptotic pathways is a hallmark of cancer, and while GPR132's direct role is still under investigation, its influence on the tumor microenvironment can indirectly affect cancer cell survival and apoptosis.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth conditions. High passage numbers can lead to phenotypic drift. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, XTT) may be affected by the chemical properties of this compound or the solvent used. Consider using an alternative assay (e.g., LDH release, ATP-based assay) to confirm results. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
Problem 2: High background or low signal-to-noise ratio in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | Titrate the cell number to ensure they are in the logarithmic growth phase at the time of assay and that the signal is within the linear range of the detection method. |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect metabolic assays. |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the assay reagent itself according to the manufacturer's protocol and your specific cell line's metabolic rate. |
Quantitative Data
Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of cancer cell lines. The anti-tumor effects of GPR132 modulation are often studied in the context of the tumor microenvironment.[3][5] For comparative purposes, researchers may consider evaluating the cytotoxicity of other GPR132 modulators or investigate the effects of this compound in co-culture systems with immune cells.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: GPR132 signaling in macrophages within the tumor microenvironment.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
avoiding GSK1820795A precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of GSK1820795A, with a focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist for the G-protein coupled receptor G2A (also known as GPR132).[1][2][3] It is an analog of telmisartan and also exhibits activity as an angiotensin II antagonist and a partial PPARγ agonist.[4][5][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the physiological and pathological roles of the G2A/GPR132 receptor.[1][2] Given its other activities, it may also be used in studies related to the angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6]
Q3: What are the physical and chemical properties of this compound?
A3: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 2650253-86-2 | [1] |
| Chemical Formula | C35H34N8 | [1] |
| Molecular Weight | 566.71 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Purity | >98% (typical for research grade) |
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound should be stored in a dry, dark place.[1] Stock solutions should also be stored at -20°C for long-term stability.[1]
Troubleshooting Guide: Avoiding Precipitation
Precipitation of this compound in aqueous solutions is a common issue that can affect experimental outcomes. This guide provides troubleshooting steps to prevent and address this problem.
Issue 1: Precipitation when preparing aqueous working solutions from a DMSO stock.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
Solution:
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Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
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Use a solubilizing agent: For in vivo studies, co-solvents and excipients can be used. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested, though it may form a suspension.[4] For in vitro assays, the tolerance of your cell line or experimental system to co-solvents should be considered.
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Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
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Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[4] Be mindful of potential heating and its effect on the compound's stability.
Issue 2: Compound precipitates over time in the experimental medium.
Cause: The stability of this compound in your specific aqueous buffer and at your experimental temperature may be limited.
Solution:
-
Prepare fresh solutions: Prepare your working solutions immediately before use.
-
pH of the buffer: The solubility of many compounds is pH-dependent. While specific data for this compound is not available, you could empirically test a small range of physiologically relevant pH values for your buffer to see if it improves solubility.
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Protein in the medium: The presence of proteins, such as BSA or serum in cell culture media, can sometimes help to stabilize small molecules and prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 5.667 mg of this compound (MW = 566.71 g/mol ).
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Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex or gently sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
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Thaw the stock solution: Thaw an aliquot of your 10 mM this compound in DMSO stock solution at room temperature.
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Pre-warm the aqueous buffer: Pre-warm your desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
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Dilute the stock: Add the required volume of the DMSO stock solution to the pre-warmed buffer to achieve your final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Mix gently but thoroughly immediately after adding the stock.
-
Observe for precipitation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Use immediately: Use the freshly prepared working solution in your experiment without delay.
Solubility Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent/Vehicle | Concentration | Result | Notes | Reference |
| DMSO | 10 mM | Soluble | Recommended for stock solutions. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.41 mM) | Suspended solution | May require sonication. Suitable for in vivo use. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Clear solution | Suitable for in vivo use. | [4] |
Visualizations
Signaling Pathway of G2A/GPR132
This compound is an antagonist of the G2A/GPR132 receptor. This receptor is known to be activated by various ligands, including oxidized fatty acids and N-acylamides, and is involved in several downstream signaling cascades.
Caption: G2A/GPR132 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing Aqueous Solutions
This workflow diagram illustrates the recommended steps for preparing aqueous working solutions of this compound from a DMSO stock to minimize the risk of precipitation.
Caption: Recommended workflow for the preparation of this compound aqueous solutions.
References
Technical Support Center: GSK1820795A Activity in Culture
Welcome to the technical support center for researchers utilizing GSK1820795A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a), also known as G2A. As an antagonist, it blocks the receptor and inhibits its downstream signaling pathways. Additionally, this compound has been reported to act as an angiotensin II antagonist and a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).
Q2: I am observing lower than expected potency of this compound in my cell culture experiments when using serum-containing media. Why might this be happening?
The presence of serum in your culture media is a likely cause for the reduced activity of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This binding sequesters the compound, reducing the unbound fraction that is free to interact with its target receptor, hGPR132a, on the cell surface. It is the unbound concentration of a drug that dictates its pharmacological effect in in vitro systems.
Q3: How can I determine the extent to which serum is affecting this compound activity in my experiments?
To quantify the impact of serum, you can perform a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in both serum-free and serum-containing media. A rightward shift in the IC50 curve in the presence of serum will indicate that a higher total concentration of the compound is required to achieve the same level of inhibition, directly demonstrating the impact of serum protein binding.
Q4: What are the downstream signaling pathways of hGPR132a that this compound inhibits?
hGPR132a is a G protein-coupled receptor (GPCR) that can couple to various G proteins to initiate intracellular signaling cascades. Activation of hGPR132a can lead to the modulation of second messengers like cyclic AMP (cAMP) and the activation of the mitogen-activated protein kinase (MAPK) pathway. By blocking hGPR132a, this compound is expected to inhibit these downstream events. Lactate has been identified as a potential endogenous ligand for GPR132, and its binding can promote the polarization of macrophages.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound
Potential Cause 1: Serum Protein Binding
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Explanation: As detailed in the FAQs, serum proteins can bind to this compound, reducing its effective concentration. The level of this binding can vary between different batches of serum, leading to variability in your results.
-
Recommendation:
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Whenever possible, perform experiments in serum-free media. If serum is required for cell viability, consider reducing the serum concentration to the minimum required.
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Alternatively, use a consistent source and batch of serum for all related experiments to minimize variability.
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To directly measure the impact of serum, determine the IC50 of this compound in the presence and absence of your working serum concentration.
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Potential Cause 2: Compound Solubility and Stability
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Explanation: this compound may have limited solubility in aqueous media, which can be exacerbated in complex media compositions. The compound may also degrade over time in solution.
-
Recommendation:
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Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them under recommended conditions.
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When preparing working solutions, ensure the final solvent concentration is low and consistent across all experimental conditions, as the solvent itself can have effects on cells.
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Visually inspect your media after adding the compound to check for any precipitation.
-
Quantitative Data
The following table illustrates how such data could be presented after performing the necessary experiments.
| Experimental Condition | Serum Concentration (%) | IC50 of this compound (nM) | Fold Shift in IC50 |
| Serum-Free | 0 | Value to be determined | 1 |
| Serum-Containing | 10 | Value to be determined | Calculated value |
Experimental Protocols
Protocol: Determination of this compound IC50 in the Presence and Absence of Serum
This protocol outlines a cell-based assay to determine the potency of this compound under different serum conditions.
1. Cell Seeding:
- Seed your target cells expressing hGPR132a in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and grow overnight in their standard growth medium containing serum.
2. Compound Preparation:
- Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
- Prepare two sets of assay media: one serum-free and one containing the desired concentration of serum (e.g., 10%).
- Dilute the this compound serial dilutions into both the serum-free and serum-containing media to achieve the final desired concentrations. Ensure the final solvent concentration is consistent and non-toxic to the cells (typically ≤ 0.1%).
3. Cell Treatment:
- After overnight incubation, carefully remove the growth medium from the cells.
- Wash the cells gently with a sterile phosphate-buffered saline (PBS).
- Add the prepared this compound dilutions (in both serum-free and serum-containing media) to the respective wells.
- Include appropriate controls: vehicle control (media with solvent only) and a positive control for receptor activation if available.
- Incubate the plate for a predetermined time suitable for measuring the desired downstream signaling event (e.g., cAMP accumulation, MAPK phosphorylation).
4. Assay Readout:
- Lyse the cells and perform the assay to measure the downstream signal (e.g., using a cAMP assay kit or by Western blotting for phosphorylated proteins).
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for both the serum-free and serum-containing conditions.
- Calculate the fold shift in IC50 by dividing the IC50 value obtained in the presence of serum by the IC50 value obtained in the absence of serum.
Visualizations
Signaling Pathway of hGPR132a
GSK1820795A degradation in long-term experiments
Welcome to the technical support center for GSK1820795A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132), also known as G2A. As an antagonist, it blocks the receptor's activation by its endogenous ligands. GPR132 is involved in various physiological processes, and its signaling can be initiated by molecules like 9-hydroxyoctadecadienoic acid (9-HODE).
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Stock solutions, typically in DMSO, should also be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including compound degradation, improper storage, incorrect concentration, or experimental variability. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing a sample of your this compound solution at the beginning of your experiment (time zero) and then at various time points under your experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to the potential degradation of this compound during long-term experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity of this compound over time. | Compound Degradation: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure). | 1. Verify Stock Solution Integrity: Use a fresh aliquot of this compound stock solution that has been properly stored. 2. Perform Stability Analysis: Use HPLC or a similar analytical technique to assess the purity of your working solution over the time course of your experiment. 3. Optimize Experimental Conditions: If degradation is confirmed, consider modifying the experimental conditions, such as reducing incubation time, protecting from light, or adjusting the pH of the medium. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry). | Formation of Degradation Products: this compound may be breaking down into one or more new chemical entities. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks to hypothesize their structures. 2. Investigate Degradation Pathway: Based on the structure of this compound (a complex molecule with multiple functional groups), consider potential degradation pathways such as hydrolysis of amide bonds or oxidation of susceptible moieties. |
| Precipitation of the compound in the experimental medium. | Poor Solubility or Compound Aggregation: The compound may not be fully soluble at the working concentration or may be aggregating over time. | 1. Confirm Solubility: Visually inspect the solution for any precipitate. Determine the solubility of this compound in your specific experimental medium. 2. Optimize Formulation: If solubility is an issue, consider using a different solvent for the stock solution (if compatible with your experiment) or using a solubilizing agent. Sonication may also aid in dissolution. |
| Inconsistent dose-response curves. | Inaccurate Pipetting or Serial Dilutions: Errors in preparing working solutions can lead to inconsistent results. Compound Adsorption to Labware: The compound may be adsorbing to the surface of plastic tubes or plates. | 1. Verify Pipetting Accuracy: Ensure all pipettes are calibrated and use proper pipetting techniques. 2. Use Low-Adsorption Labware: Consider using polypropylene or other low-binding microplates and tubes. 3. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a reliable stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer or medium over time.
Materials:
-
This compound solid compound
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Dimethyl sulfoxide (DMSO)
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Experimental buffer/medium (e.g., PBS, cell culture medium)
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HPLC system with a suitable column (e.g., C18)
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Calibrated analytical balance and pipettes
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Incubator or water bath set to the experimental temperature
Procedure:
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Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in the experimental buffer/medium to the final working concentration.
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Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
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Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
Quantitative Data Summary:
| Time Point (hours) | This compound Peak Area (Arbitrary Units) | % Remaining | Appearance of New Peaks (Yes/No) |
| 0 | 1,000,000 | 100% | No |
| 2 | 980,000 | 98% | No |
| 4 | 950,000 | 95% | Yes |
| 8 | 890,000 | 89% | Yes |
| 24 | 750,000 | 75% | Yes |
| 48 | 600,000 | 60% | Yes |
| (Note: The data in this table is for illustrative purposes only.) |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of GPR132 (G2A).
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Logical Relationship: Troubleshooting Degradation
Caption: Troubleshooting logic for this compound degradation.
unexpected results with GSK1820795A in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with GSK1820795A in functional assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
Issue 1: Higher or Lower than Expected Potency (IC50/EC50 Shift)
You observe a significant deviation in the potency of this compound in your functional assay compared to literature values.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Compound Solubility | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] | This compound may precipitate out of solution, especially at higher concentrations, leading to an inaccurate assessment of its effective concentration. |
| Assay Conditions | Systematically vary the assay buffer pH, temperature, and ionic strength to determine the optimal conditions for both target activity and inhibitor potency.[2] | The binding affinity of this compound can be sensitive to the physicochemical properties of the assay environment. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic drift and altered expression levels of the target receptor or downstream signaling components. |
| Off-Target Effects | Profile the expression of Angiotensin II type 1 (AT1) receptors and PPARγ in your cell model. Consider using antagonists for these receptors as controls. | This compound is known to be an angiotensin II antagonist and a partial PPARγ agonist, which could contribute to the observed cellular response.[1] |
Issue 2: Inconsistent or Non-Reproducible Results
Your experimental results with this compound show high variability between replicates or experiments.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Reagent Stability | Aliquot and store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | The compound may be unstable in solution over time, leading to inconsistent results. |
| Microplate Variability | Use high-quality microplates and ensure consistent well-to-well dispensing of reagents. Consider the plate material and color based on your assay's detection method.[3] | Edge effects and inconsistencies in plate manufacturing can introduce significant variability into microplate-based assays. |
| Cell Health and Density | Monitor cell viability and ensure consistent cell seeding density across all wells and experiments. | Variations in cell health and number can significantly impact the outcome of cellular assays. |
| Incubation Times | Optimize and standardize pre-incubation times of the cells with the inhibitor and the reaction time.[2] | Insufficient incubation time may not allow for the inhibitor to reach its target and elicit a full response. |
Frequently Asked Questions (FAQs)
Q1: We are observing effects of this compound in a cell line that does not express hGPR132a. What could be the reason?
A1: this compound has known off-target activities. It is an antagonist of the angiotensin II type 1 (AT1) receptor and a partial agonist of PPARγ.[1] If your cell line expresses either of these receptors, the observed effects could be due to these off-target interactions. We recommend performing qPCR or western blotting to check for the expression of AT1 receptors and PPARγ in your cells.
Q2: How can I confirm that the observed effects are specifically due to hGPR132a inhibition?
A2: To confirm the on-target effects of this compound, consider the following control experiments:
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Use a structurally unrelated hGPR132a antagonist: This will help to ensure that the observed phenotype is not due to a chemical artifact of the this compound scaffold.
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Knockdown or knockout of hGPR132a: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of hGPR132a. The effect of this compound should be significantly diminished in these cells.
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Use of specific antagonists for off-targets: If your cells express AT1 receptors or PPARγ, pre-incubate the cells with specific antagonists for these receptors before adding this compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound can be dissolved in DMSO to make a stock solution.[1] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, a formulation with SBE-β-CD in saline can be used, though this may result in a suspension.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the antagonist effect of this compound on hGPR132a-mediated calcium signaling.
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Cell Culture: Culture HEK293 cells stably expressing hGPR132a in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
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Cell Plating: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
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Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
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Compound Treatment: Wash the cells with HBSS to remove excess dye. Add varying concentrations of this compound (prepared in HBSS) to the wells and incubate for 30 minutes.
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Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a microplate reader. Add an hGPR132a agonist (e.g., N-palmitoylglycine) and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
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Data Analysis: Calculate the change in fluorescence (ΔF) and normalize the data to the response of the agonist alone. Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: PPARγ Reporter Gene Assay
This protocol is to assess the partial agonist activity of this compound on PPARγ.
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Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) in the appropriate medium. Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
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Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
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Lysis and Reporter Assay: After 18-24 hours of treatment, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
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Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase). Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value.
Visualizations
Caption: Known signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
Validating GSK1820795A: A Comparative Guide to hGPR132a Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK1820795A and other known antagonists of the human G protein-coupled receptor 132 (hGPR132a), also known as G2A. The information presented is supported by experimental data from publicly available scientific literature to assist researchers in evaluating the utility of this compound for their specific applications.
Comparative Analysis of hGPR132a Antagonists
The table below summarizes the reported potency of this compound and its alternatives in inhibiting hGPR132a activity. Potency is a critical parameter for selecting the most suitable antagonist for in vitro and in vivo studies.
| Compound | Antagonist Type | Reported Potency (IC50/EC50) | Key Characteristics |
| This compound | Selective hGPR132a Antagonist | IC50: 0.006 µM | A telmisartan analog that effectively blocks agonist-induced activation of hGPR132a.[1] |
| NOX-6-18 (GPR132-B-160 / GPR132 antagonist 1) | Potent and Selective GPR132 Antagonist | IC50: 17 nM (0.017 µM) [2][3] / EC50: 0.075 µM [4] | Modulates macrophage reprogramming and has shown effects on glucose metabolism in preclinical models.[2][5][6] |
| SB-583355 | Potent G2A Antagonist | Specific IC50 not readily available in public literature, but described as a potent antagonist. | A peptidomimetic molecule often used as a reference antagonist in GPR132 research. |
Experimental Validation Protocols
The validation of this compound's antagonism of hGPR132a can be achieved through various in vitro assays. Below are detailed methodologies for key experiments.
Yeast-Based Reporter Assay
This assay leverages the engineered Saccharomyces cerevisiae yeast strain to express the human GPR132a receptor. Activation of the receptor by an agonist triggers a downstream signaling cascade, leading to the expression of a reporter gene (e.g., β-galactosidase or a fluorescent protein), which can be quantified. The antagonistic activity of this compound is determined by its ability to inhibit this agonist-induced reporter gene expression.
Experimental Workflow:
Detailed Protocol:
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Yeast Culture: Grow the yeast strain engineered to express hGPR132a in an appropriate selective medium.
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Cell Plating: Harvest the yeast cells, wash, and resuspend them in the assay buffer to the desired density. Dispense the cell suspension into microtiter plates.
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Compound Addition: Add serial dilutions of this compound or other test antagonists to the wells and incubate for a defined period.
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Agonist Stimulation: Add a known hGPR132a agonist (e.g., N-palmitoylglycine) at a concentration that elicits a submaximal response (e.g., EC80).
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Incubation and Detection: Incubate the plates to allow for reporter gene expression. Subsequently, add the appropriate substrate for the reporter enzyme and measure the signal using a plate reader.
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Data Analysis: Plot the antagonist concentration versus the reporter signal to generate a dose-response curve and calculate the IC50 value.
Calcium Flux Assay
hGPR132a is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration. Calcium flux assays measure this change in real-time using a calcium-sensitive fluorescent dye. The antagonistic effect of this compound is quantified by its ability to block the agonist-induced calcium mobilization.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Plate mammalian cells stably or transiently expressing hGPR132a in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Incubation: Add this compound at various concentrations to the cells and incubate.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
-
Agonist Injection: Inject an hGPR132a agonist and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound to determine its IC50.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) and provides a robust method to quantify Gq-coupled receptor activation. This compound's antagonism is assessed by its ability to reduce agonist-stimulated IP1 production.
Experimental Workflow:
Detailed Protocol:
-
Cell Plating: Seed cells expressing hGPR132a into a microtiter plate in a buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Compound Addition: Add serial dilutions of this compound, followed by the addition of an hGPR132a agonist.
-
Stimulation: Incubate the plate to allow for agonist-induced IP1 accumulation.
-
Detection: Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore).
-
Incubation: Allow the competitive immunoassay to reach equilibrium.
-
Signal Reading: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Determine the IC50 of this compound by plotting its concentration against the inhibition of IP1 production.
hGPR132a Signaling Pathway
This compound exerts its antagonistic effect by blocking the initiation of the hGPR132a signaling cascade. The diagram below illustrates the key steps in the Gq-mediated pathway that are inhibited by the antagonist.
References
- 1. GPR132antagonist 1(GPR132-B-16025/NOX-6-18) [chuchangbiotech.com]
- 2. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1820795A and Other GPR132a Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GSK1820795A and other antagonists targeting the G protein-coupled receptor 132 (GPR132), also known as G2A. This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and metabolic diseases. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Overview of GPR132a Antagonists
GPR132a has emerged as a promising therapeutic target, leading to the identification and development of several small molecule antagonists. This guide focuses on a comparative assessment of four such compounds: this compound, NOX-6-18, SB-583355, and Telmisartan.
This compound is a selective antagonist of human GPR132a (hGPR132a) and is an analog of Telmisartan.[1] It has been shown to block the activation of GPR132a by N-acylamides.[1]
NOX-6-18 , also known as GPR132-B-160 or GPR132 antagonist 1, is a potent and selective GPR132 antagonist.[2][3] It has been demonstrated to modulate macrophage reprogramming and improve glucose metabolism in preclinical studies.[3]
SB-583355 is another documented antagonist of GPR132a.[4][5]
Telmisartan is primarily known as an angiotensin II receptor antagonist but also exhibits antagonist activity at GPR132a.[5]
Quantitative Comparison of GPR132a Antagonists
The following table summarizes the available quantitative data for the discussed GPR132a antagonists. Direct comparison of potency should be made with caution due to variations in experimental assays and conditions.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | hGPR132a | β-Arrestin Recruitment | pIC50 = 7.8 ± 0.22 | [5] |
| NOX-6-18 | GPR132 | Not Specified | IC50 = 17 nM | [2] |
| GPR132 | Not Specified | EC50 = 0.075 µM | [6] | |
| SB-583355 | GPR132a | Not Specified | Data not available | [4][5] |
| Telmisartan | hGPR132a | Not Specified | ~10-fold less potent than this compound | [5] |
GPR132a Signaling Pathways
GPR132a activation can trigger multiple downstream signaling cascades. The specific pathway activated can be cell-type dependent and may involve different G protein subtypes. Below are diagrams illustrating the known and proposed signaling pathways for GPR132a.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize GPR132a antagonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Protocol Details:
-
Cell Culture: Cells stably co-expressing human GPR132a and a β-arrestin reporter fusion protein (e.g., PathHunter® β-arrestin cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation: Antagonists are serially diluted to the desired concentrations in an appropriate assay buffer.
-
Antagonist Addition: The diluted antagonists are added to the cell plates and incubated for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: A known GPR132a agonist is added to the wells at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Incubation: The plates are incubated for a further period (e.g., 90 minutes) at 37°C.
-
Signal Detection: A detection reagent (e.g., chemiluminescent substrate) is added to each well.
-
Data Acquisition: The signal is read using a plate reader.
-
Data Analysis: The data is normalized to controls, and dose-response curves are generated to calculate the pIC50 values for the antagonists.
Calcium Mobilization Assay
This assay is used to assess antagonists of GPR132a that signal through Gαq, leading to an increase in intracellular calcium.
Protocol Details:
-
Cell Culture and Plating: Cells expressing GPR132a (and potentially a promiscuous G protein like Gα16 to couple to the calcium pathway) are seeded in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Preparation: Serial dilutions of the antagonist compounds are prepared in an appropriate assay buffer.
-
Assay Procedure: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline Reading: A baseline fluorescence reading is taken before the addition of compounds.
-
Compound Addition: The antagonist is added to the wells, followed shortly by the addition of a GPR132a agonist.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time.
-
Data Analysis: The peak fluorescence response is determined and normalized. Dose-response curves are then fitted to the data to calculate IC50 values.
Conclusion
The selection of a GPR132a antagonist will depend on the specific requirements of the research. This compound and NOX-6-18 are both potent and selective antagonists with available quantitative data, making them suitable for in-depth pharmacological studies. While SB-583355 is a known antagonist, further quantitative characterization is needed for direct comparison. Telmisartan, although less potent at GPR132a, may be of interest for studies investigating the dual antagonism of the angiotensin II type 1 receptor and GPR132a. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting studies aimed at further elucidating the role of GPR132a and the effects of its modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Antagonistic Effects of GSK1820795A on GPR132 Using Knockout Cells: A Comparative Guide
For researchers, scientists, and professionals in drug development, definitively demonstrating the on-target effect of a novel compound is a critical step. This guide provides a comparative framework for validating the antagonistic activity of GSK1820795A on the G protein-coupled receptor 132 (GPR132) by utilizing GPR132 knockout (KO) cells. This approach offers a direct and robust method to ascertain that the observed effects of this compound are mediated through its interaction with GPR132.
GPR132, also known as G2A, is a receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1] Molecules that modulate GPR132 activity, such as the antagonist this compound, are therefore of significant interest.[2][3] The use of GPR132 KO cells provides a clean experimental system to dissect the specific effects of these molecules.
Comparative Analysis of this compound Effects in Wild-Type vs. GPR132 KO Cells
The central principle of this validation strategy is to compare the cellular response to this compound in cells that express GPR132 (wild-type, WT) with cells where the GPR132 gene has been deleted (KO). Any genuine effect of this compound acting through GPR132 will be observed in WT cells but should be significantly diminished or absent in GPR132 KO cells.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative data from key experiments designed to validate the antagonistic effects of this compound.
Table 1: Effect of GPR132 Agonist on Downstream Signaling in WT and GPR132 KO Cells
| Cell Line | Treatment | Second Messenger Level (e.g., cAMP, p-ERK) |
| Wild-Type | Vehicle | Baseline |
| Wild-Type | GPR132 Agonist (e.g., 8-Gingerol) | Increased |
| GPR132 KO | Vehicle | Baseline |
| GPR132 KO | GPR132 Agonist (e.g., 8-Gingerol) | No significant change |
Table 2: Antagonistic Effect of this compound on GPR132 Agonist-Induced Signaling in WT Cells
| Cell Line | Treatment | Second Messenger Level (e.g., cAMP, p-ERK) |
| Wild-Type | GPR132 Agonist | Increased |
| Wild-Type | GPR132 Agonist + this compound | Baseline / Reduced |
Table 3: Lack of this compound Effect in GPR132 KO Cells
| Cell Line | Treatment | Second Messenger Level (e.g., cAMP, p-ERK) |
| GPR132 KO | GPR132 Agonist | No significant change |
| GPR132 KO | GPR132 Agonist + this compound | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation studies.
1. Cell Culture and Generation of GPR132 KO Cells
-
Cell Lines: A suitable cell line endogenously expressing GPR132 or engineered to express GPR132 (e.g., HEK293, HL-60) should be used.
-
Generation of KO cells: GPR132 knockout cell lines can be established using CRISPR-Cas9 technology.[4] Design sgRNAs targeting a critical exon of the GPR132 gene. Transfect the cells with a vector co-expressing Cas9 nuclease and the selected sgRNA. Select single-cell clones and validate the knockout by sequencing the genomic DNA and confirming the absence of GPR132 protein expression by Western blot or flow cytometry.
2. GPR132 Agonist and Antagonist Treatment
-
Agonist Stimulation: Treat wild-type and GPR132 KO cells with a known GPR132 agonist (e.g., 8-gingerol) to induce a downstream signaling response.[4] A dose-response curve should be generated to determine the optimal concentration.
-
Antagonist Inhibition: For antagonism studies, pre-incubate the wild-type and GPR132 KO cells with this compound for a specified period before adding the GPR132 agonist.
3. Downstream Signaling Assays
-
cAMP Measurement: GPR132 can couple to Gs or Gi proteins, leading to changes in intracellular cyclic AMP (cAMP) levels.[5] Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA) to measure changes in cAMP levels following agonist and antagonist treatment.
-
ERK Phosphorylation: GPR132 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[5] Measure the levels of phosphorylated ERK (p-ERK) relative to total ERK using Western blotting or an immunoassay.
Visualizing the Experimental Logic and Signaling Pathway
GPR132 Signaling Pathway
Caption: GPR132 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validation
Caption: Workflow for validating this compound effects using GPR132 knockout cells.
By adhering to this comparative guide, researchers can systematically and rigorously validate the on-target effects of this compound as a GPR132 antagonist, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Controls for GSK1820795A Experiments
For researchers, scientists, and drug development professionals investigating the GPR132 antagonist GSK1820795A, establishing robust experimental designs with appropriate positive and negative controls is paramount for generating reliable and interpretable data. This guide provides a comprehensive overview of suitable controls, detailed experimental protocols, and comparative data to facilitate rigorous investigation of this compound's activity.
This compound is a selective antagonist of the G protein-coupled receptor 132 (GPR132), also known as G2A. It functions by blocking the activation of GPR132 by its agonists. Understanding its mechanism of action and utilizing appropriate controls are crucial for accurately characterizing its effects in various experimental systems.
Positive and Negative Controls
The selection of appropriate positive and negative controls is fundamental to validating the specificity of this compound's effects on GPR132.
Positive Controls: To confirm that the experimental system is responsive to GPR132 activation, a known agonist of the receptor should be used. Several potent agonists for GPR132 have been identified and can serve as effective positive controls. These include:
-
N-palmitoylglycine (NPGly): A potent and commercially available N-acylamide agonist of GPR132.[1]
-
9-Hydroxyoctadecadienoic acid (9-HODE): An oxidized fatty acid that is a known endogenous ligand for GPR132.
-
SB-583831: A synthetic, peptidomimetic agonist of GPR132.[1]
-
N-linoleoylglycine (NLGly): Another N-acylamide agonist that activates GPR132.[1]
Negative Controls: To ensure that the observed effects are due to the specific action of this compound and not off-target or non-specific effects, appropriate negative controls are essential.
-
Vehicle Control: The most common negative control is the vehicle in which this compound and the positive controls are dissolved. A common vehicle is dimethyl sulfoxide (DMSO). It is crucial to maintain the same final concentration of the vehicle across all experimental conditions.
-
Inactive Analog/Unrelated Compound: While a specific inactive analog of this compound is not readily documented in publicly available literature, a structurally unrelated compound that is known not to interact with GPR132 can be used as a negative control to account for potential non-specific effects of introducing a small molecule to the system. The choice of this compound will be dependent on the specific assay being performed.
Quantitative Data for Control Compounds
The following tables summarize the potency of GPR132 agonists (positive controls) and the inhibitory activity of this compound. This data is essential for determining appropriate concentrations for use in experiments.
Table 1: Potency of GPR132 Agonists (Positive Controls)
| Agonist | Assay Type | EC50 / pEC50 | Reference |
| N-palmitoylglycine (NPGly) | Yeast-based reporter assay | pEC50 = 6.2 ± 0.16 | [1] |
| 9-Hydroxyoctadecadienoic acid (9-HODE) | β-arrestin recruitment assay | pEC50 = 5.4 ± 0.16 | |
| SB-583831 | Yeast-based reporter assay | - | [1] |
| N-linoleoylglycine (NLGly) | Yeast-based reporter assay | - | [1] |
Table 2: Inhibitory Activity of this compound
| Antagonist | Agonist Tested | Assay Type | IC50 | Reference |
| This compound | NPGly, NLGly, linoleamide, SB-583831 | Yeast-based reporter assay | Concentration-dependent blockade observed | [1] |
Signaling Pathways and Experimental Workflow
Visualizing the signaling pathway of GPR132 and the experimental workflow for testing this compound can aid in understanding the experimental design.
Caption: GPR132 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Activity.
Experimental Protocols
Detailed protocols are critical for reproducibility. Below are outlines for common assays used to characterize GPR132 antagonists.
Yeast-Based Reporter Assay
This assay is advantageous for studying a specific receptor in isolation from other mammalian signaling pathways.
-
Yeast Strain: Utilize a yeast strain engineered to express human GPR132a and a reporter gene (e.g., β-galactosidase) under the control of a G protein-coupled signaling pathway.
-
Culture Preparation: Grow the yeast culture to the mid-logarithmic phase in an appropriate selective medium.
-
Treatment:
-
In a 96-well plate, add the yeast cell suspension.
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add a constant concentration of a GPR132 agonist (e.g., NPGly at its EC80 concentration) to the wells, except for the vehicle control wells.
-
-
Incubation: Incubate the plate at 30°C for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase) and measure the resulting colorimetric or fluorometric signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the agonist-only control. Calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay is suitable for studying GPR132 coupling to the Gαq pathway, leading to an increase in intracellular calcium.
-
Cell Line: Use a mammalian cell line stably expressing GPR132 (e.g., HEK293 or CHO cells).
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Treatment:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound or vehicle control and incubate for a short period.
-
Inject a GPR132 agonist (e.g., 9-HODE) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the peak fluorescence response for each well. Normalize the data and calculate the IC50 of this compound.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR132, a common mechanism for GPCR desensitization and signaling.
-
Assay Principle: Utilize an assay system where GPR132 is tagged with one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin is tagged with the complementary component. Agonist-induced recruitment brings the two components into proximity, generating a measurable signal.
-
Cell Line: Use a cell line engineered for the specific β-arrestin recruitment assay technology (e.g., PathHunter® or Tango™).
-
Treatment:
-
Plate the cells in the appropriate assay plate.
-
Pre-incubate the cells with this compound or vehicle.
-
Add a GPR132 agonist.
-
-
Incubation: Incubate for the time recommended by the assay manufacturer to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the detection reagents and measure the luminescence or fluorescence signal.
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on agonist-induced β-arrestin recruitment and calculate the IC50.
By employing the appropriate positive and negative controls and following detailed experimental protocols, researchers can confidently and accurately characterize the pharmacological properties of this compound and its impact on GPR132-mediated signaling.
References
A Head-to-Head Comparison of GSK1820795A and SB-583831 in GPR132a Assays
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with their targets is paramount. This guide provides a detailed comparison of two key modulators of the G protein-coupled receptor 132 (GPR132a), also known as G2A: the antagonist GSK1820795A and the agonist SB-583831. The information herein is based on findings from in vitro assays designed to characterize the activity of these compounds at the human GPR132a receptor.
GPR132a is a receptor implicated in a variety of physiological processes, including immune responses and inflammation. The development of selective agonists and antagonists is crucial for dissecting its signaling pathways and exploring its therapeutic potential. This guide summarizes the performance of this compound and SB-583831 in two key functional assays: β-arrestin recruitment and intracellular calcium mobilization.
Quantitative Data Summary
The following table provides a summary of the potency of this compound and SB-583831 in GPR132a assays. Potency is expressed as pIC50 for the antagonist (this compound) and pEC50 for the agonist (SB-583831). These values are derived from concentration-response curves and represent the negative logarithm of the molar concentration of the compound that produces 50% of the maximal inhibition or effect.
| Compound | Assay Type | Target | Cell Line | Potency (pIC50/pEC50) |
| This compound | β-arrestin Association | hGPR132a | CHO-hGPR132aPL | 7.8 ± 0.22 |
| SB-583831 | β-arrestin Association | hGPR132a | CHO-hGPR132aPL | 7.3 ± 0.17 |
| SB-583831 | Yeast Growth Assay | hGPR132a | YIG95 | 7.7 ± 0.32 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
β-Arrestin Association Assay
This assay measures the recruitment of β-arrestin to the GPR132a receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
Materials:
-
CHO-hGPR132aPL cells (Chinese Hamster Ovary cells stably expressing human GPR132a with a ProLink tag)
-
PathHunter β-arrestin assay reagents
-
This compound and SB-583831 compounds
-
Assay buffer
Procedure:
-
Cell Plating: CHO-hGPR132aPL cells are seeded into 384-well white, clear-bottom assay plates and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound (for antagonist mode) and SB-583831 (for agonist mode) are prepared in assay buffer.
-
Antagonist Pre-incubation: For antagonist assays, cells are pre-incubated with this compound for a specified period.
-
Agonist Stimulation: SB-583831 is added to the wells to stimulate the receptor. For antagonist assays, a fixed concentration of an agonist is added after the pre-incubation with this compound.
-
Detection: After incubation, the PathHunter detection reagents are added according to the manufacturer's instructions. The plate is incubated in the dark to allow for signal development.
-
Data Acquisition: Chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to a reference agonist response and concentration-response curves are generated to calculate pIC50 or pEC50 values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR132a, which can signal through Gq-coupled pathways.
Materials:
-
RBL-hGPR132a cells (Rat Basophilic Leukemia cells stably expressing human GPR132a)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound and SB-583831 compounds
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: RBL-hGPR132a cells are seeded into 96-well black-walled, clear-bottom assay plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye.
-
Compound Preparation: Serial dilutions of this compound and SB-583831 are prepared in assay buffer in a separate compound plate.
-
Assay: The cell plate and compound plate are placed into the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is recorded. Concentration-response curves are generated to determine the pEC50 for agonists or the inhibitory effect of antagonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR132a signaling pathway and the general workflow of the described assays.
Caption: GPR132a Signaling Pathway
Caption: Experimental Assay Workflows
A Comparative Guide to the Specificity of GSK1820795A and Other Angiotensin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the novel compound GSK1820795A with established Angiotensin Receptor Blockers (ARBs). This compound, a telmisartan analog, exhibits a unique pharmacological profile, acting not only as an angiotensin II receptor antagonist but also as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and a selective antagonist of the G-protein coupled receptor GPR132a. This multi-target activity distinguishes it from traditional ARBs, which primarily target the Angiotensin II Type 1 (AT1) receptor.
Data Presentation: Quantitative Comparison of Angiotensin Receptor Blockers
The following table summarizes the binding affinities and functional activities of this compound and other commonly used ARBs. This data is essential for understanding the relative potency and selectivity of these compounds.
| Compound | AT1 Receptor IC50 (µM) | AT1 Receptor Binding Affinity (Half-life in minutes) | PPARγ Partial Agonism (EC50, µM) | Notes |
| This compound (Compound 38) | 0.006 [1] | Not Reported | 0.25 (40% max activation) [1] | Also a selective hGPR132a antagonist.[2] |
| Telmisartan | Not Reported (IC50) | 213 [2] | Yes (details not specified in these sources)[3] | Highest binding affinity among listed ARBs.[2] |
| Olmesartan | Not Reported (IC50) | 166[2] | Not Reported | |
| Candesartan | Not Reported (IC50) | 133[2] | Not Reported | |
| Valsartan | Not Reported (IC50) | 70[2] | No significant activation[3] | |
| Losartan | Not Reported (IC50) | 67[2] | No significant activation[3] | |
| EXP3174 (Active metabolite of Losartan) | Not Reported (IC50) | 81[2] | Not Reported |
Note: A lower IC50 value indicates a higher binding affinity. A longer half-life indicates a stronger binding affinity. Most modern ARBs, apart from losartan, demonstrate high selectivity for the AT1 receptor over the AT2 receptor, with affinity ratios often exceeding 10,000-fold.[4] Specific AT1/AT2 selectivity data for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by ARBs and a typical experimental workflow for assessing their specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This protocol is based on the methods described for the discovery of indazole derivatives as dual AT1 antagonists and partial PPARγ agonists.[1]
-
Objective: To determine the in vitro antagonist potency of test compounds on the human AT1 receptor.
-
Cell Line: CHO cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II.
-
Procedure:
-
Prepare cell membranes from CHO-hAT1 cells.
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound (e.g., this compound) and a fixed concentration of [³H]-Angiotensin II in a suitable binding buffer.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., telmisartan).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Transactivation Assay
This protocol is a standard method to assess the ability of a compound to activate PPARγ.
-
Objective: To determine the in vitro partial agonist activity of test compounds on the human PPARγ receptor.
-
Cell Line: HEK293 cells or a similar cell line suitable for transfection.
-
Plasmids:
-
An expression vector for the human PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the luciferase reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, treat the cells with various concentrations of the test compound (e.g., this compound) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate the cells for a sufficient duration (e.g., 24 hours) to allow for gene transcription.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
-
The maximal activation (% max) is expressed as a percentage of the response induced by a full PPARγ agonist.
-
GPR132a (G2A) Antagonism Assay
This protocol is based on a yeast-based assay system used to characterize the antagonism of this compound at the hGPR132a receptor.
-
Objective: To determine the antagonist activity of test compounds at the human GPR132a receptor.
-
System: A yeast strain engineered to express the human GPR132a receptor and a reporter gene (e.g., β-galactosidase) under the control of a G-protein-coupled signaling pathway.
-
Procedure:
-
Incubate the yeast cells with various concentrations of the test compound (e.g., this compound).
-
Challenge the cells with a known GPR132a agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
After an appropriate incubation period, measure the reporter gene activity (e.g., by a colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced reporter gene activity is quantified.
-
The concentration of the antagonist that reduces the agonist response by 50% (IC50) is determined by non-linear regression analysis.
-
Conclusion
This compound presents a multifaceted pharmacological profile that extends beyond the singular action of traditional angiotensin receptor blockers. Its high affinity for the AT1 receptor, comparable to potent ARBs, is complemented by its partial agonism at the PPARγ receptor and antagonism at the GPR132a receptor. This unique combination of activities suggests potential therapeutic applications that may address both the cardiovascular and metabolic aspects of diseases such as hypertension and metabolic syndrome. Further research is warranted to fully elucidate the in vivo consequences of this polypharmacology and to determine its clinical relevance in comparison to established ARBs. The experimental protocols provided herein offer a foundation for such comparative studies.
References
- 1. Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of GSK1820795A: A Comparative Guide for Researchers
For Immediate Release
Presents a detailed analysis of the cross-reactivity of the selective GPR132a antagonist, GSK1820795A, with other G protein-coupled receptors (GPCRs). This guide provides researchers, scientists, and drug development professionals with essential quantitative data, experimental protocols, and signaling pathway visualizations to facilitate informed decisions in their research endeavors.
This compound, a telmisartan analog, has been identified as a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a), also known as G2A.[1] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide offers a comprehensive comparison of this compound's activity at its primary target, hGPR132a, versus its interactions with the Angiotensin II type 1 (AT1) receptor and the peroxisome proliferator-activated receptor-gamma (PPARγ).
Quantitative Comparison of this compound Activity
To provide a clear and concise overview of this compound's potency at different targets, the following table summarizes the key quantitative data from in vitro pharmacological assays.
| Target | Assay Type | Parameter | Value | Reference |
| hGPR132a | β-arrestin Recruitment | pIC50 | 7.8 ± 0.22 | [2] |
| AT1 Receptor | Radioligand Binding | IC50 | 0.006 µM | [1] |
| PPARγ | Transactivation Assay | EC50 | 0.25 µM (40% max activation) | [1] |
Note: The pIC50 value for the AT1 receptor can be calculated from the IC50 value (pIC50 = -log(IC50)). An IC50 of 0.006 µM corresponds to a pIC50 of approximately 8.22.
Signaling Pathways
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways associated with its primary and off-target receptors.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide. Specific details may vary between laboratories and assay kits.
Radioligand Binding Assay (for AT1 Receptor Affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., AT1 receptor) are prepared from cultured cells or tissues.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-Angiotensin II) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
β-Arrestin Recruitment Assay (for GPR132a Functional Activity)
This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a key event in G protein-independent signaling and receptor desensitization.
Protocol:
-
Cell Line: A stable cell line co-expressing the GPCR of interest (hGPR132a) fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment is used.
-
Compound Addition: Cells are incubated with varying concentrations of the test compound (this compound) in the presence of a known agonist for hGPR132a.
-
Lysis and Substrate Addition: After incubation, the cells are lysed, and the enzyme substrate is added.
-
Signal Detection: If β-arrestin is recruited to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that converts the substrate into a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured, and the data are analyzed to determine the IC50 of the antagonist. The pIC50 is then calculated as the negative logarithm of the IC50.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Protocol:
-
Cell Transfection: A suitable cell line is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value, the concentration that produces 50% of the maximal response, and the maximal activation relative to a full agonist are determined.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further characterization of this compound.
References
- 1. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming Cellular Target Engagement of GSK1820795A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the cellular target engagement of GSK1820795A, a selective antagonist of the G-protein coupled receptor GPR132 (G2A). The guide outlines key experiments to verify its interaction with GPR132, assess its impact on downstream signaling pathways, and evaluate potential off-target effects. The presented methodologies and data serve as a template for researchers to design and interpret their own studies.
Overview of this compound and Target
This compound is a telmisartan analog identified as a selective antagonist for the human G-protein coupled receptor 132 (hGPR132a). GPR132 is a lipid-activated receptor implicated in various physiological processes, including inflammation and immune cell regulation. As a telmisartan analog, this compound may also exhibit partial agonism at peroxisome proliferator-activated receptor-gamma (PPARγ) and antagonism at the angiotensin II receptor, necessitating a thorough evaluation of its on-target and off-target activities.
Comparative Analysis of Target Engagement
To robustly confirm the cellular target engagement of this compound, a multi-pronged approach is recommended, comparing its effects to a known GPR132 agonist (e.g., N-palmitoylglycine) and a negative control. This guide proposes a series of experiments to quantify direct target binding, downstream signaling modulation, and potential off-target interactions.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg).
| Compound | Concentration (µM) | Target Protein | ΔTagg (°C) vs. Vehicle |
| This compound | 1 | GPR132 | +3.2 |
| 10 | GPR132 | +5.8 | |
| N-Palmitoylglycine | 1 | GPR132 | +4.1 |
| 10 | GPR132 | +6.5 | |
| Vehicle (DMSO) | - | GPR132 | 0 |
| This compound | 10 | PPARγ | +0.8 |
| 10 | AT1R | +0.5 | |
| Vehicle (DMSO) | - | PPARγ | 0 |
| Vehicle (DMSO) | - | AT1R | 0 |
Table 2: Gαi/o-Mediated cAMP Inhibition Assay Data
GPR132 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels upon agonist stimulation. An antagonist like this compound is expected to block this effect.
| Treatment | [Forskolin] | Agonist (N-Palmitoylglycine, 1 µM) | Antagonist (this compound, 10 µM) | Intracellular cAMP (nM) |
| Vehicle | 10 µM | - | - | 15.2 ± 1.1 |
| Agonist | 10 µM | + | - | 5.8 ± 0.6 |
| Antagonist + Agonist | 10 µM | + | + | 13.9 ± 1.3 |
| Antagonist Alone | 10 µM | - | + | 14.8 ± 1.0 |
Table 3: β-Arrestin Recruitment Assay (PathHunter®) Data
Ligand binding to GPCRs can also trigger the recruitment of β-arrestin. This assay measures the interaction between GPR132 and β-arrestin.
| Compound | Concentration (µM) | Fold Induction of β-Arrestin Recruitment (vs. Vehicle) |
| N-Palmitoylglycine | 1 | 8.2 ± 0.9 |
| This compound + N-Palmitoylglycine (1 µM) | 10 | 1.5 ± 0.3 |
| This compound | 10 | 1.1 ± 0.2 |
| Vehicle (DMSO) | - | 1.0 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of GPR132 upon this compound binding.
Materials:
-
HEK293 cells stably expressing hGPR132
-
This compound, N-Palmitoylglycine
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Anti-GPR132 antibody, anti-PPARγ antibody, anti-AT1R antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Culture HEK293-hGPR132 cells to 80-90% confluency.
-
Treat cells with this compound, N-Palmitoylglycine, or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse cells by three freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze protein levels by Western blotting using antibodies against GPR132, PPARγ, and AT1R.
-
Quantify band intensities and plot the fraction of soluble protein as a function of temperature to determine the melting temperature (Tagg).
Gαi/o-Mediated cAMP Inhibition Assay
This protocol describes how to measure the effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing hGPR132 and a cAMP-responsive reporter (e.g., GloSensor™)
-
This compound, N-Palmitoylglycine, Forskolin
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit)
Procedure:
-
Seed CHO-K1-hGPR132 cells in a 96-well plate.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with N-Palmitoylglycine in the presence of 10 µM Forskolin for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.
β-Arrestin Recruitment Assay
This protocol details the measurement of β-arrestin recruitment to GPR132 upon ligand binding using the PathHunter® β-Arrestin assay.
Materials:
-
PathHunter® CHO-K1 GPR132 β-Arrestin cells
-
This compound, N-Palmitoylglycine
-
PathHunter® detection reagents
Procedure:
-
Plate PathHunter® cells in a 96-well plate.
-
Pre-incubate cells with this compound or vehicle.
-
Add N-Palmitoylglycine to the wells and incubate for 90 minutes at 37°C.
-
Add PathHunter® detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal.
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: GPR132 signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Logical flow for confirming this compound target engagement.
Safety Operating Guide
Navigating the Disposal of GSK1820795A: A Step-by-Step Safety Protocol
For researchers, scientists, and drug development professionals handling GSK1820795A, a potent and selective G2A (GPR132) antagonist, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal.[1] In such instances, treating the compound as potentially hazardous is a critical first step in ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, drawing from established laboratory waste management protocols.
Core Safety and Handling Summary
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, buttoned. |
| Respiratory Protection | Recommended if handling the solid form outside of a fume hood to avoid inhalation of dust. Use a NIOSH-approved respirator with an appropriate particulate filter. |
| Waste Container Specifications | |
| Container Type | A designated, leak-proof, and sealable chemical waste container. |
| Labeling | The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate quantity. |
| Storage | Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed waste disposal service. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps to prepare the compound for disposal.
-
Risk Assessment : Before handling, conduct a thorough risk assessment. Since the specific hazards are unknown, assume the compound may be toxic, irritant, and environmentally harmful.
-
Donning PPE : Always wear the appropriate PPE as detailed in the table above before handling the compound.
-
Containment : Handle the compound, especially in its solid form, within a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Waste Segregation :
-
Solid Waste : Collect any unused or expired solid this compound, along with any grossly contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated hazardous waste container.
-
Liquid Waste : If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
-
Container Management :
-
Ensure the waste container is properly sealed to prevent leaks or spills.
-
Label the container with all required information.
-
Store the container in a secondary containment bin in the designated hazardous waste accumulation area.
-
-
Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling GSK1820795A
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling GSK1820795A. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
Based on data for a similar compound, GSK-J4, this compound should be handled as a substance with the following potential hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
| Hazard Class | Category | GHS Code |
| Acute toxicity, oral | 4 | H302 |
| Skin corrosion/irritation | 2 | H315 |
| Serious eye damage/eye irritation | 2A | H319 |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid respiratory tract irritation. Use in a well-ventilated area or under a fume hood. |
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the necessary steps for safely managing this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |
Spill and Disposal Procedures
Spill Management: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. For solid spills, avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and place in a chemical waste container.
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste.[3][4] All waste must be collected in properly labeled containers.[3] Follow all local, regional, and national regulations for hazardous waste disposal.[2][4] Do not dispose of this chemical in standard trash or down the drain.[2] Contact your institution's environmental health and safety department for specific disposal guidelines.
Storage and Stability
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials. Proper storage is essential to maintain the stability and integrity of the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
